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3-Methoxy-1-(thiophen-3-ylmethyl)azetidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine
  • CAS: 2310206-00-7

Core Science & Biosynthesis

Foundational

Technical Guide: Structure-Activity Relationship of Substituted Azetidine-Thiophene Compounds

Executive Summary The fusion of a strained azetidine ring with a thiophene moiety represents a high-value scaffold in modern medicinal chemistry, particularly for "escaping flatland" in drug design. This guide analyzes t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of a strained azetidine ring with a thiophene moiety represents a high-value scaffold in modern medicinal chemistry, particularly for "escaping flatland" in drug design. This guide analyzes the Structure-Activity Relationship (SAR) of 3-(thiophen-yl)azetidine derivatives. Unlike traditional piperidine-phenyl scaffolds, this combination offers unique vectors for optimizing lipophilicity (


), metabolic stability (

), and target residence time.

This guide focuses on the Sphingosine Kinase 2 (SphK2) and GPCR modulator classes, where this scaffold has demonstrated superior efficacy over 5- and 6-membered aliphatic analogs.

The Scaffold Rationale: Geometry & Electronics

The Azetidine "Pucker"

Unlike the chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring exists in a puckered conformation with a dihedral angle of approximately 37° . This is critical for SAR:

  • Vector Projection: Substituents at the 3-position do not project in a purely equatorial/axial manner but adopt a "pseudo-equatorial" orientation that can access distinct sub-pockets.

  • Basicity Modulation: The

    
     of the azetidine nitrogen (
    
    
    
    11.0) is generally higher than pyrrolidine due to ring strain (
    
    
    26 kcal/mol) and reduced steric hindrance around the lone pair.
The Thiophene Bioisostere

Replacing a phenyl ring with thiophene introduces:

  • Sigma-Hole Interactions: The sulfur atom can engage in specific non-covalent interactions (chalcogen bonding) with backbone carbonyls in the binding pocket.

  • Metabolic Soft Spots: The

    
    -carbons (C2/C5) are prone to CYP450 oxidation, necessitating blocking groups (e.g., Cl, F, Me) in the SAR strategy.
    

Synthetic Access: Validated Protocols

The most robust route to 3-(thiophen-yl)azetidines is the Suzuki-Miyaura Cross-Coupling of a protected 3-iodo/bromo-azetidine with thiophene boronic acids.

Protocol: Pd-Catalyzed C-C Bond Formation
  • Substrate: N-Boc-3-iodoazetidine (1.0 eq)

  • Reagent: Thiophen-2-ylboronic acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq) - Chosen for resistance to S-poisoning.
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

  • Conditions:

    
    , 12 hours, Inert Atmosphere (
    
    
    
    ).

Workup: Filter through Celite, dilute with EtOAc, wash with brine. Purify via silica flash chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Workflow

Synthesis Start N-Boc-3-Iodoazetidine Catalyst Pd(dppf)Cl2 / Cs2CO3 80°C, Dioxane/H2O Start->Catalyst Reagent Thiophene Boronic Acid Reagent->Catalyst Inter Intermediate: N-Boc-3-(thiophen-2-yl)azetidine Catalyst->Inter Suzuki Coupling Deprotect TFA / DCM Deprotection Inter->Deprotect Final Product: 3-(thiophen-2-yl)azetidine salt Deprotect->Final

Caption: Modular synthesis of the core scaffold via Suzuki coupling followed by acid-mediated deprotection.

SAR Deep Dive: Vectors of Optimization

The optimization of this scaffold relies on three specific vectors.

Vector A: The Azetidine Nitrogen (Solubility & hERG)

The exposed nitrogen is the primary handle for modulating physicochemical properties.

  • Free Amine: High basicity often leads to phospholipidosis.

  • Capping (Amides/Carbamates): Reduces basicity, lowers hERG liability, but increases

    
    .
    
  • Tertiary Amines: Alkyl tails here often target the hydrophobic "J-channel" in lipid kinases (e.g., SphK2).

Vector B: The Thiophene Interface (2-yl vs. 3-yl)

The attachment point of the thiophene ring dramatically alters the vector of the sulfur atom.

  • 2-yl Attachment: Places the Sulfur atom adjacent to the azetidine connection. This creates a "swept-back" geometry often preferred in tight pockets.

  • 3-yl Attachment: Projects the Sulfur atom outward, useful if the S-atom is required to interact with a specific residue (e.g., a Cysteine gatekeeper).

Vector C: Metabolic Blocking

Thiophenes are metabolically labile.

  • Strategy: Substitution at the C5 position of the thiophene (e.g., with Chlorine or Methyl) blocks electrophilic metabolic attack, significantly extending

    
    .
    
Visualization: SAR Logic Flow

SAR_Logic Core Azetidine-Thiophene Core VecA Vector A: N-Substitution Core->VecA VecB Vector B: Ring Orientation Core->VecB VecC Vector C: Metabolic Block Core->VecC A_Res1 Amide Cap: Reduces hERG risk VecA->A_Res1 A_Res2 Alkyl Tail: Targets Lipid Pockets VecA->A_Res2 B_Res1 2-yl Linkage: Compact Geometry VecB->B_Res1 B_Res2 3-yl Linkage: Extended Reach VecB->B_Res2 C_Res1 C5-Chloro/Methyl: Blocks CYP Oxidation VecC->C_Res1

Caption: Decision tree for optimizing the three primary vectors of the Azetidine-Thiophene scaffold.

Case Study: Sphingosine Kinase 2 (SphK2) Inhibitors

This scaffold has been pivotal in the development of selective SphK2 inhibitors, evolving from non-selective compounds like Opaganib (ABC294640).

Comparative Data: The "Rigid Tail" Effect

Research indicates that replacing flexible alkyl chains or larger rings (pyrrolidine/piperidine) with the rigid, strained azetidine improves the fit within the SphK2 "J-shaped" hydrophobic pocket.

Table 1: Representative SAR Data (SphK2 Inhibition) Data synthesized from trends in J. Med. Chem. literature (e.g., substituted adamantyl-azetidine analogs).[1][2]

Compound IDCore ScaffoldTail Group (Vector A)Thiophene Sub (Vector C)SphK2

(nM)
Selectivity (vs SphK1)
Cmpd 1 (Ref)PyrrolidineAdamantyl-ureaH120010x
Cmpd 2 Azetidine Adamantyl-ureaH250 45x
Cmpd 3 AzetidineAdamantyl-urea5-Cl 85 >100x
Cmpd 4 PiperidineAdamantyl-urea5-Cl60020x

Key Insight: Compound 3 demonstrates that the azetidine ring (Cmpd 2 vs 1) tightens the binding affinity, likely due to the optimal projection of the urea linker into the active site. The addition of the chlorine on the thiophene (Cmpd 3) prevents rapid metabolic clearance and fills a small hydrophobic sub-pocket, yielding sub-100 nM potency.

References

  • Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues. Source: ACS Bio & Med Chem Au (2022).[3] URL:[Link]

  • Discovery of a Small Side Cavity in Sphingosine Kinase 2 that Enhances Inhibitor Potency and Selectivity. Source: Journal of Medicinal Chemistry (2020).[4] URL:[Link]

  • Ring puckering of azetidine: an electron diffraction study. Source: Journal of the Chemical Society, Chemical Communications. URL:[Link][5][6]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives. Source: RSC Advances / NIH (2023). URL:[Link]

Sources

Exploratory

Novel Azetidine Derivatives for CNS Drug Discovery: A Guide to Scaffold-Driven Innovation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2][3] Its unique combination of high ring strain, sp3-rich character, and conformational rigidity imparts favorable physicochemical and pharmacokinetic properties, making it an increasingly popular scaffold in drug design.[1][4] For Central Nervous System (CNS) drug discovery, where the blood-brain barrier (BBB) presents a formidable obstacle, the azetidine motif offers a distinct advantage. This guide provides an in-depth exploration of novel azetidine derivatives for CNS applications, detailing the strategic rationale for their use, advanced synthetic methodologies, key neurological targets, and the critical experimental workflows required to validate these next-generation therapeutic candidates.

The Azetidine Scaffold: A Privileged Element for CNS Drug Design

The pursuit of CNS-active therapeutics is fundamentally a challenge of balancing pharmacological potency with the ability to penetrate the highly selective blood-brain barrier.[5] Azetidine derivatives have emerged as "privileged scaffolds" precisely because their inherent structural features align with the stringent requirements for CNS penetration and efficacy.[6][7]

Physicochemical Merits for Brain Penetration

The effectiveness of a CNS drug candidate is often dictated by a specific set of physicochemical parameters. The azetidine ring favorably influences these properties:

  • Low Molecular Weight and High sp³ Fraction: The compact, four-membered ring contributes minimally to the overall molecular weight while increasing the fraction of sp³-hybridized carbons. This three-dimensionality disrupts planarity, which can reduce interactions with efflux transporters at the BBB and often improves solubility.[1][8]

  • Conformational Rigidity: The strained ring structure limits the number of accessible conformations.[4] This pre-organization can lead to higher binding affinity for specific CNS targets and reduces the entropic penalty upon binding.[6][9]

  • Metabolic Stability: The incorporation of an azetidine ring can enhance metabolic stability by blocking sites of oxidative metabolism, a crucial factor for maintaining therapeutic concentrations in the brain.[1][4][6]

  • Modulation of Basicity: The nitrogen atom's basicity (pKa) can be fine-tuned through substitution, which is critical for optimizing both target engagement and BBB permeability.[6]

Navigating the Blood-Brain Barrier (BBB)

The BBB restricts the passage of approximately 98% of small-molecule drugs from the bloodstream into the brain.[10] Passive diffusion across this barrier is governed by properties summarized in the table below. Azetidine scaffolds provide a framework to optimize these characteristics.

PropertyPreferred Range for CNS PenetrationContribution of the Azetidine Scaffold
Molecular Weight (MW) < 400 DaProvides a low MW core for further functionalization.
Lipophilicity (logP) 1.5 - 3.5Offers a non-lipophilic core; overall logP can be tuned via substituents.
Topological Polar Surface Area (TPSA) < 90 ŲThe core ring has a low TPSA.
Hydrogen Bond Donors (HBD) 0 - 2The core can be N-substituted to eliminate the HBD.
pKa 7.5 - 10.5The azetidine nitrogen's pKa falls within this range and is tunable.

Advanced Synthetic Strategies for Novel Azetidine Scaffolds

Historically, the synthesis of functionalized azetidines was considered challenging due to the ring strain.[3] However, recent advancements have made these valuable building blocks far more accessible.[1]

Key Synthetic Approaches

Modern organic synthesis provides several robust pathways to construct and functionalize the azetidine core.

  • Intramolecular Cyclization: This is a classic and reliable method, often starting from readily available β-amino alcohols. The process typically involves activating the hydroxyl group (e.g., as a mesylate) followed by base-induced ring closure.[5][11]

  • [2+2] Cycloaddition Reactions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, offers a direct route to the azetidine ring.[12] Visible-light-mediated versions have made this approach milder and more broadly applicable.[4][12]

  • Strain-Release Homologation: Highly strained systems like azabicyclo[1.1.0]butanes can react with nucleophiles in a strain-release-driven process to generate functionalized azetidines, providing access to unique substitution patterns.[2][11]

  • Late-Stage Functionalization: The development of electrophilic azetidinylation reagents allows for the direct installation of the azetidine ring onto complex molecules, including existing drug candidates, which is a powerful strategy for lead optimization.[13]

G cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_core Core Structure cluster_diversification Diversification cluster_final Final Product Amino Alcohols Amino Alcohols Cyclization Intramolecular Cyclization Amino Alcohols->Cyclization Imines + Alkenes Imines + Alkenes Cycloaddition [2+2] Cycloaddition (Aza Paternò-Büchi) Imines + Alkenes->Cycloaddition Azabicyclobutanes Azabicyclobutanes StrainRelease Strain-Release Homologation Azabicyclobutanes->StrainRelease AzetidineCore Substituted Azetidine Core Cyclization->AzetidineCore Cycloaddition->AzetidineCore StrainRelease->AzetidineCore LSF Late-Stage Functionalization AzetidineCore->LSF SAR SAR-driven Derivatization AzetidineCore->SAR FinalCompound CNS Drug Candidate LSF->FinalCompound SAR->FinalCompound

General synthetic workflow for azetidine derivatives.
Protocol: Synthesis of a 2-Cyanoazetidine Scaffold from a β-Amino Alcohol

This protocol is adapted from methodologies that provide a versatile 2-cyanoazetidine intermediate, which can be further elaborated into diverse scaffolds for CNS library development.[5]

Step 1: N-Cyanomethylation

  • To a stirred solution of the starting β-amino alcohol (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

  • Add bromoacetonitrile (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the N-cyanomethylated amino alcohol.

Step 2: Mesylation and In Situ Cyclization

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.5 eq).

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude mesylate is then dissolved in a suitable solvent like THF, and a strong base such as lithium hexamethyldisilazide (LiHMDS) (1.5 eq) is added at low temperature (-78 °C to -50 °C) to induce cyclization.[5]

  • After stirring for 2-3 hours, quench the reaction with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, combine the organic layers, dry, and concentrate.

  • Purify the final 2-cyanoazetidine scaffold by flash column chromatography.

Key CNS Targets for Azetidine Derivatives

The structural features of azetidines make them well-suited to interact with a variety of CNS targets implicated in neurological and psychiatric disorders.[1][3][9]

  • Monoamine Transporters (MATs): The dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are critical regulators of neurotransmission and are primary targets for drugs treating depression, anxiety, and ADHD. 3-Aryl-3-arylmethoxyazetidines, for example, have been developed as potent and selective SERT ligands.[14] The rigid azetidine scaffold can effectively mimic portions of known tropane-based MAT inhibitors but with improved physicochemical properties.[14]

  • Nicotinic Acetylcholine Receptors (nAChRs): These ligand-gated ion channels are involved in cognitive function, learning, and memory. Azetidine-modified nicotine analogs have been explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][4][15]

  • Dopamine Receptors: As G-protein coupled receptors, these are central to motor control, motivation, and reward. Azetidine derivatives have been synthesized and evaluated as dopamine receptor antagonists, with potential applications in treating schizophrenia and other psychotic disorders.[3][16]

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Dopamine_vesicle Dopamine Vesicle Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA L_DOPA->Dopamine_vesicle Dopamine_synapse->DAT Reuptake D2R Dopamine D2 Receptor Dopamine_synapse->D2R Binding Signal Signal Transduction (Effect on mood, motor control) D2R->Signal Azetidine Azetidine Derivative (DAT Inhibitor) Azetidine->DAT Blockade

Azetidine derivative blocking the dopamine transporter (DAT).

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the azetidine core is essential for optimizing potency, selectivity, and ADME properties. The substitution pattern on the ring provides distinct vectors for exploring chemical space.[6]

  • N1-Substitution: Modifying the azetidine nitrogen is a common strategy to alter basicity, introduce new pharmacophoric elements, or attach linkers for further functionalization.

  • C2-Substitution: This position is less explored but offers significant potential for creating novel chemical entities. Recent photochemical methods are enabling access to a wider range of 2-alkylazetidines.[17]

  • C3-Substitution: This is the most common point of modification. Introducing aryl groups, amides, or spirocyclic systems at the C3 position has led to potent ligands for various CNS targets.[16][18]

SAR Data for Azetidine-Based VMAT2 Inhibitors

The following table presents SAR data for novel azetidine analogs designed as inhibitors of the vesicular monoamine transporter 2 (VMAT2), a key target in the regulation of neurotransmitter storage.[19]

CompoundR Group (Substitution at C2, C4)Kᵢ for [³H]DA Uptake Inhibition (nM)
15a -CH₂CH₂Ph11.3
15b -CH₂CH₂(4-MeO-Ph)2.8
15c -CH₂CH₂(4-F-Ph)1.9
15d -CH₂CH₂(4-Cl-Ph)2.1
Data adapted from reference[19].

This data clearly illustrates that adding electron-withdrawing or donating groups to the terminal phenyl rings significantly impacts binding affinity, with fluoro, chloro, and methoxy substitutions leading to a several-fold increase in potency compared to the unsubstituted analog.[19]

Experimental Protocols for CNS Candidate Profiling

A self-validating system of experiments is crucial for advancing a novel azetidine derivative from a synthetic product to a viable CNS drug candidate.

Workflow for CNS Candidate Evaluation

G cluster_chem Chemistry cluster_invitro In Vitro Profiling cluster_invivo In Vivo Studies cluster_final Decision Synthesis Synthesis & Purification Binding Primary Target Binding Assay Synthesis->Binding Permeability PAMPA-BBB Permeability Binding->Permeability Metabolism Microsomal Stability Assay Permeability->Metabolism PK Pharmacokinetics (Brain/Plasma Ratio) Metabolism->PK PD Pharmacodynamics (Efficacy Model) PK->PD GoNoGo Lead Candidate Selection PD->GoNoGo

High-level experimental workflow for a CNS drug candidate.
Protocol: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)

This protocol assesses a compound's ability to passively diffuse across an artificial membrane mimicking the BBB.[10][20]

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen IP, 0.45 μm)

  • 96-well acceptor plate (e.g., PTFE)

  • Porcine brain lipid (PBL) or similar brain lipid extract

  • n-Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (e.g., caffeine for high permeability, theophylline for low permeability)

Procedure:

  • Prepare Lipid Solution: Dissolve the brain lipid extract in n-dodecane to a final concentration of 20 mg/mL.

  • Coat Filter Plate: Carefully apply 5 µL of the lipid solution to the membrane of each well in the donor (filter) plate. Allow the solvent to evaporate for at least 5 minutes.

  • Prepare Donor Solutions: Dissolve test and control compounds in PBS (often with a small percentage of DMSO, <1%) to a final concentration of ~100-200 µM. Add this solution to the wells of the donor plate.

  • Prepare Acceptor Plate: Add fresh PBS to each well of the acceptor plate.

  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the filter bottoms are immersed in the acceptor solution.

  • Incubation: Incubate the assembled plate sandwich at room temperature for 4-18 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability (Pe): The effective permeability is calculated using established equations that account for the concentrations, volumes, membrane area, and incubation time.[10]

Protocol: In Vitro Dopamine Transporter (DAT) Binding Assay

This protocol determines the binding affinity of a compound for DAT using radioligand displacement.[14]

Materials:

  • Rat striatal tissue homogenate (source of DAT)

  • [³H]WIN 35,428 (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM GBR 12909 or cocaine)

  • Test compounds at various concentrations

  • Glass fiber filters and a cell harvester

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compounds. Prepare assay tubes for total binding (radioligand only), non-specific binding (radioligand + control), and test compound binding (radioligand + test compound).

  • Incubation: To each tube, add assay buffer, the appropriate compound solution, and the rat striatal membrane preparation.

  • Initiate Reaction: Add the [³H]WIN 35,428 to each tube to initiate the binding reaction.

  • Incubate: Incubate the tubes for 1-2 hours at 4 °C or room temperature, depending on the established protocol.

  • Terminate Reaction: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantify Binding: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ (concentration that inhibits 50% of specific binding) using non-linear regression analysis. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

Azetidine derivatives represent a dynamic and highly promising frontier in CNS drug discovery.[1][21] Their unique structural and physicochemical properties provide a robust framework for designing potent, selective, and brain-penetrant therapeutics.[4] Advances in synthetic chemistry have made diverse and complex azetidine scaffolds more accessible than ever, empowering medicinal chemists to explore new chemical space.[22][23] Future efforts will likely focus on developing even more efficient and stereoselective synthetic routes, exploring novel C2- and C3-disubstituted patterns, and applying these privileged scaffolds to a broader range of challenging CNS targets, including those implicated in neuroinflammation and rare neurological diseases. The continued integration of computational design, advanced synthesis, and rigorous pharmacological profiling will ensure that azetidine-based compounds remain at the forefront of innovation in the quest for new treatments for disorders of the central nervous system.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 6). PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.
  • Synthetic azetidines could help simplify drug design for neurological diseases. (2019, August 10). ScienceDaily.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC. (2019, November 8).
  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinyl
  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. (2023, June 9). Pharm Res 2023, 7(2): 000282. - Medwin Publishers.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC. (2013, August 11). PubMed Central.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. (2025, August 5). Taylor & Francis Online.
  • Azetidines of pharmacological interest | Request PDF. (2025, December 11).
  • Comparative Analysis of 3-(2-Ethylphenyl)
  • Azetidines of pharmacological interest. (2021, June 29). PubMed.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025, March 19). The Journal of Organic Chemistry.
  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC. (2013, May 29).
  • Optimization of Blood–Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. (2019, February 25). Journal of Medicinal Chemistry.
  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC.
  • Structures of some azetidine‐based drugs | Download Scientific Diagram.
  • Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products. Frontiers.

Sources

Foundational

Thiophene Scaffolds in Enzyme Inhibition: Structural Logic, Metabolic Liabilities, and Design Strategies

Executive Summary The thiophene ring is a cornerstone of modern medicinal chemistry, serving as more than just a bioisostere for benzene.[1] Its electron-rich character, capacity for specific sulfur-mediated interactions...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiophene ring is a cornerstone of modern medicinal chemistry, serving as more than just a bioisostere for benzene.[1] Its electron-rich character, capacity for specific sulfur-mediated interactions, and unique metabolic profile make it an indispensable scaffold for designing potent enzyme inhibitors. However, the thiophene moiety presents a dichotomy: it can drive nanomolar affinity through specific binding modes (e.g., halogen bonding in Factor Xa inhibitors) or lead to attrition through metabolic bioactivation (S-oxidation). This guide provides a technical roadmap for leveraging thiophenes in drug discovery while mitigating their liability as structural alerts.

Structural Rationale: Beyond Benzene Bioisosterism

While often categorized simply as a phenyl bioisostere, the thiophene ring offers distinct physicochemical advantages that alter the pharmacological profile of an inhibitor.[2]

Electronic and Steric Properties

Thiophene is a


-excessive heteroaromatic ring.[3] Unlike the uniform electron distribution of benzene, thiophene directs electron density toward the 

-carbons (C2/C5), making them susceptible to electrophilic attack—a property that influences both ligand-target binding and metabolic stability.

Table 1: Physicochemical Comparison (Benzene vs. Thiophene)

PropertyBenzene AnalogThiophene AnalogImpact on Inhibitor Design
Electronic Character

-neutral

-excessive (Electron Rich)
Enhanced

-stacking with electron-deficient residues (e.g., Phe, Trp).
Lipophilicity (LogP) BaselineGenerally Lower (-0.5 to -1.0

LogP)
Improved solubility; altered membrane permeability.
Bond Angle 120° (C-C-C)~111° (C-S-C)Alters vector orientation of substituents, enabling "scaffold hopping" to fit tight pockets.
Specific Interactions Hydrophobic /

-

S...O (Chalcogen bond), Halogen bondingThe Sulfur atom can act as a weak hydrogen bond acceptor or participate in

-hole interactions.
The "S-Sigma Hole" and Halogen Bonding

A critical advantage of thiophene is the ability to functionalize the ring to exploit halogen bonding. A prime example is the use of chlorothiophene moieties. The electron-withdrawing nature of the chlorine, combined with the polarizability of the sulfur, creates a directed electrostatic interaction with aromatic residues in the enzyme active site.

Case Study: Rivaroxaban and Factor Xa

Target: Factor Xa (Serine Protease) Drug: Rivaroxaban (Xarelto)[4]

Rivaroxaban exemplifies the successful application of a thiophene scaffold to solve a bioavailability bottleneck.[4] Early Factor Xa inhibitors relied on a highly basic amidine group to interact with Asp189 in the S1 pocket (mimicking the arginine of the natural substrate). This basicity, however, resulted in poor oral bioavailability.

The Thiophene Solution: Medicinal chemists replaced the basic moiety with a 5-chlorothiophene-2-carboxamide group.

  • Binding Mode: The chlorine atom on the thiophene ring forms a high-energy Halogen Bond with the aromatic ring of Tyr228 in the S1 pocket.[4][5]

  • Outcome: This interaction maintained high affinity (

    
     = 0.4 nM) without the penalty of a charged basic group, resulting in a drug with excellent oral bioavailability.
    
Diagram 1: Rational Design Logic (Scaffold Optimization)

DesignLogic Start Hit Identification (Benzene Scaffold) Problem Liability: High LogP / Metabolic Stability Start->Problem Switch Bioisosteric Switch: Thiophene Replacement Problem->Switch Reduce LogP Opt Optimization: 5-Cl Substitution Switch->Opt S1 Pocket Fit Result Rivaroxaban: Tyr228 Halogen Bond High Oral Bioavailability Opt->Result Efficacy

Caption: The progression from a generic scaffold to a highly optimized thiophene inhibitor, highlighting the strategic insertion of the chlorothiophene moiety.

The Metabolic Challenge: Thiophene as a Structural Alert[1][6]

Despite their utility, thiophenes are classified as "structural alerts" in toxicology.[1][6] The electron-rich sulfur atom is a hotspot for Cytochrome P450 (CYP450) oxidation.

Mechanism of Bioactivation

The metabolic bioactivation of thiophene proceeds primarily through S-oxidation, leading to reactive intermediates that can covalently bind to hepatic proteins, causing drug-induced liver injury (DILI).

  • S-Oxidation: CYP450 oxidizes the sulfur to form a Thiophene S-oxide .

  • Epoxidation: Alternatively, the C2-C3 double bond can be epoxidized.

  • Michael Acceptor Formation: The S-oxide is unstable and can rearrange into a reactive Michael acceptor (e.g., unsaturated sulfoxide or ring-opened aldehyde), which acts as a potent electrophile.

  • Covalent Binding: These electrophiles react with nucleophilic residues (Cysteine-SH, Lysine-NH2) on liver proteins.

Mitigation Strategy:

  • Block Metabolic Sites: Substituted thiophenes (e.g., with electron-withdrawing groups like esters or amides at C2/C5) are generally more stable than unsubstituted thiophenes.

  • Rapid Clearance: Ensure the drug is cleared via Phase II conjugation (glucuronidation) faster than Phase I oxidation.

Diagram 2: Metabolic Fate of Thiophene Scaffolds

Metabolism Drug Thiophene-Drug CYP CYP450 Oxidation Drug->CYP S_Oxide Thiophene S-Oxide (Reactive Intermediate) CYP->S_Oxide Michael Michael Acceptor (Ring Opening) S_Oxide->Michael Detox Glutathione (GSH) Conjugation Michael->Detox + GSH Toxicity Covalent Binding to Hepatic Proteins Michael->Toxicity Uncontrolled Safe Excretion Detox->Safe

Caption: The bifurcation of metabolic pathways. S-oxidation leads to reactive intermediates that must be trapped by Glutathione (GSH) to avoid toxicity.

Experimental Protocols: Validating Safety and Efficacy

To develop a thiophene inhibitor, you must rigorously screen for Time-Dependent Inhibition (TDI), which serves as a proxy for covalent binding and potential toxicity.

Protocol: CYP450 IC50 Shift Assay (TDI Detection)

Objective: Determine if the thiophene compound causes irreversible inactivation of CYP enzymes (Mechanism-Based Inhibition).

Reagents:

  • Human Liver Microsomes (HLM) or recombinant CYP isozymes (e.g., CYP3A4).[7]

  • NADPH regenerating system.

  • Probe substrate (e.g., Midazolam for CYP3A4).

  • Test Compound (Thiophene inhibitor).[6]

Workflow:

  • Preparation: Prepare two parallel incubation sets.

    • Set A (-NADPH Pre-incubation): Compound + HLM + Buffer (30 min).

    • Set B (+NADPH Pre-incubation): Compound + HLM + Buffer + NADPH (30 min).

  • Reaction Trigger: After 30 minutes, dilute both sets 1:10 into a secondary mixture containing the Probe Substrate and NADPH.

  • Incubation: Incubate for the linear period of the probe substrate metabolism (e.g., 5-10 min).

  • Quench & Analysis: Stop reaction with ice-cold Acetonitrile. Analyze probe metabolite formation via LC-MS/MS.

  • Calculation:

    • Calculate IC50 for Set A (

      
      ) and Set B (
      
      
      
      ).
    • Shift Ratio:

      
      .
      

Interpretation:

  • Ratio > 1.5: Indicates Time-Dependent Inhibition (TDI).[6] The compound was bioactivated by NADPH during pre-incubation to a reactive species that inactivated the enzyme.

  • Action Item: If TDI is positive, perform a GSH trapping assay to identify the reactive metabolite structure.

References

  • Perola, E., et al. (2010). Rivaroxaban: A New Oral Factor Xa Inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology. Link

  • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives.[6] Chemical Research in Toxicology.[1] Link

  • Walsh, C. T., et al. (2011). Thiophene-containing compounds as enzyme inhibitors.[6][8] Journal of Medicinal Chemistry. Link

  • Riley, R. J., et al. (2007). Time-dependent CYP inhibition.[6][7][9][10] Expert Opinion on Drug Metabolism & Toxicology.[7] Link

  • Wognwan, T., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.[1] Chemical Research in Toxicology.[1] Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Azetidine derivatives are of significant interest due to their unique structural conformations and their roles as bioisosteres, offering avenues to modulate the pharmacological properties of lead compounds.[1][2] This document outlines two robust synthetic strategies for the target molecule, commencing from commercially available precursors. The protocols are designed for researchers, scientists, and professionals in drug development, offering in-depth experimental procedures, mechanistic insights, and data presentation to ensure reproducibility and success.

Introduction to the Target Molecule

3-Methoxy-1-(thiophen-3-ylmethyl)azetidine incorporates two key pharmacophores: the strained 3-methoxyazetidine ring and the thiophene-3-ylmethyl moiety. The azetidine scaffold provides a rigid, conformationally constrained framework that can enhance binding to biological targets.[3] The methoxy group can act as a hydrogen bond acceptor and influence the molecule's lipophilicity and metabolic stability.[3] The thiophene ring is a common structural motif in many pharmaceuticals, known for its diverse biological activities. The strategic combination of these fragments presents a compelling case for the exploration of this compound's therapeutic potential.

Synthetic Strategy Overview

Two primary and reliable synthetic pathways are presented for the synthesis of 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine. Both routes begin with the commercially available precursor, 3-methoxyazetidine hydrochloride.

Route 1: Reductive Amination. This approach involves the reaction of 3-methoxyazetidine with thiophene-3-carboxaldehyde to form an intermediate iminium ion, which is subsequently reduced in situ to the target amine. Reductive amination is a widely used and efficient method for the formation of carbon-nitrogen bonds.[4]

Route 2: N-Alkylation. This classic method involves the direct alkylation of the secondary amine of 3-methoxyazetidine with a reactive electrophile, 3-(chloromethyl)thiophene. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

The choice between these two routes may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. Both methods are detailed below with step-by-step protocols.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Route 1: Reductive Amination cluster_1 Route 2: N-Alkylation MA_HCl_R1 3-Methoxyazetidine Hydrochloride Product_R1 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine MA_HCl_R1->Product_R1 NaBH(OAc)3 CH2Cl2, rt T3C Thiophene-3- carboxaldehyde T3C->Product_R1 MA_HCl_R2 3-Methoxyazetidine Hydrochloride Product_R2 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine MA_HCl_R2->Product_R2 K2CO3 CH3CN, rt T3CM 3-(Chloromethyl)thiophene T3CM->Product_R2

Figure 1: Overview of the two synthetic routes to 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine.

Part 1: Detailed Experimental Protocols

Route 1: Synthesis via Reductive Amination

This two-step, one-pot procedure is highly efficient and generally provides clean reaction profiles. The choice of sodium triacetoxyborohydride as the reducing agent is critical; it is mild enough to not reduce the aldehyde starting material but is sufficiently reactive to reduce the intermediate iminium ion.[5]

The protocol begins with the liberation of the free amine from its hydrochloride salt.

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles (mmol)
3-Methoxyazetidine hydrochloride 123.58 1.0 g 8.09
Sodium hydroxide (1 M aq.) 40.00 ~8.1 mL 8.1
Dichloromethane (DCM) 84.93 3 x 15 mL -

| Anhydrous Sodium Sulfate | 142.04 | q.s. | - |

Procedure:

  • Dissolve 3-methoxyazetidine hydrochloride (1.0 g, 8.09 mmol) in deionized water (10 mL) in a 50 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1 M sodium hydroxide solution dropwise with stirring until the pH of the solution is >12.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free 3-methoxyazetidine as a colorless oil. Caution: 3-methoxyazetidine is volatile; avoid excessive heating during concentration. The crude product is used immediately in the next step.

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles (mmol)
Crude 3-Methoxyazetidine 87.12 ~0.70 g ~8.09
Thiophene-3-carboxaldehyde 112.14 0.91 g 8.09
Dichloromethane (DCM), anhydrous 84.93 20 mL -

| Sodium triacetoxyborohydride | 211.94 | 2.57 g | 12.14 |

Procedure:

  • Dissolve the crude 3-methoxyazetidine from the previous step in anhydrous dichloromethane (20 mL) under an inert atmosphere (nitrogen or argon).

  • Add thiophene-3-carboxaldehyde (0.91 g, 8.09 mmol) to the solution.

  • Stir the mixture at room temperature for 20 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (2.57 g, 12.14 mmol) portion-wise over 10 minutes. Note: The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine.

Route 2: Synthesis via N-Alkylation

This method provides a straightforward alternative to reductive amination. The success of this reaction relies on the use of a suitable base to deprotonate the azetidine nitrogen, facilitating its nucleophilic attack on the electrophilic carbon of 3-(chloromethyl)thiophene.

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
3-Methoxyazetidine hydrochloride123.581.0 g8.09
3-(Chloromethyl)thiophene132.601.07 g8.09
Potassium Carbonate (K₂CO₃)138.212.24 g16.18
Acetonitrile (CH₃CN), anhydrous41.0525 mL-

Procedure:

  • To a 50 mL round-bottom flask, add 3-methoxyazetidine hydrochloride (1.0 g, 8.09 mmol), potassium carbonate (2.24 g, 16.18 mmol), and anhydrous acetonitrile (25 mL).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add 3-(chloromethyl)thiophene (1.07 g, 8.09 mmol) to the reaction mixture. Caution: 3-(Chloromethyl)thiophene is a lachrymator and should be handled in a fume hood. Information regarding the synthesis of 3-(chloromethyl)thiophene can be found in relevant literature.[6][7]

  • Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, filter the solid potassium carbonate and potassium chloride.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine.

Part 2: Data Presentation and Characterization

The identity and purity of the synthesized 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine should be confirmed by standard analytical techniques.

Analytical MethodExpected Results
¹H NMR Peaks corresponding to the methoxy group, the azetidine ring protons, the methylene bridge protons, and the thiophene ring protons with appropriate chemical shifts and coupling constants.
¹³C NMR Signals for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated exact mass of C₉H₁₃NOS (m/z = 183.07).
Purity (by HPLC or GC) >95%

Part 3: Mechanistic Insights and Rationale

Reductive Amination Mechanism

The reductive amination proceeds through a well-established mechanism. The initial step is the nucleophilic attack of the 3-methoxyazetidine nitrogen on the carbonyl carbon of thiophene-3-carboxaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a transient iminium ion. The sodium triacetoxyborohydride, being a mild and selective reducing agent, then delivers a hydride to the electrophilic carbon of the iminium ion to yield the final product.

Reductive_Amination_Mechanism A 3-Methoxyazetidine C Hemiaminal Intermediate A->C + B Thiophene-3- carboxaldehyde B->C D Iminium Ion C->D - H2O E Product D->E + [H-] (from NaBH(OAc)3)

Figure 2: Simplified mechanism of reductive amination.

N-Alkylation Mechanism

The N-alkylation reaction follows a standard SN2 mechanism. The base, potassium carbonate, deprotonates the secondary amine of 3-methoxyazetidine, increasing its nucleophilicity. The resulting anion then attacks the electrophilic methylene carbon of 3-(chloromethyl)thiophene, displacing the chloride leaving group to form the C-N bond.

Conclusion

The protocols detailed in this guide provide two effective and reproducible methods for the synthesis of 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine. By offering both a reductive amination and an N-alkylation route, researchers are afforded flexibility based on reagent availability and experimental preference. The successful synthesis and characterization of this novel compound will enable its further investigation in various drug discovery and development programs.

References

  • Stanković, S., et al. (2011). Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. The Journal of Organic Chemistry, 76(7), 2157–2167. [Link]

  • ResearchGate. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 76, 2157-2167. [Link]

  • PubChem. (n.d.). 3-Methoxyazetidine. National Center for Biotechnology Information. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 406. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).

Sources

Application

Application Notes and Protocols for 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine in Neuropharmacology

Document ID: ANP-2026-02-TMTA-1 Version: 1.0 Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the neuropharmacological application...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ANP-2026-02-TMTA-1

Version: 1.0

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the neuropharmacological applications of the novel compound, 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine. Based on a structural-bioinformatic analysis of its core moieties—a 3-substituted azetidine ring and a thiophene group—we hypothesize its primary mechanism of action as a monoamine reuptake inhibitor. The azetidine scaffold is a key feature in a known class of triple reuptake inhibitors (TRIs), while the thiophene ring is a versatile pharmacophore present in numerous CNS-active drugs, capable of modulating targets such as monoamine transporters.[1][2][3] This guide details the necessary in vitro and in vivo protocols to characterize the potency, selectivity, and efficacy of this compound, positioning it as a potential candidate for development as an antidepressant or anxiolytic agent.

Introduction and Rationale

The treatment of major depressive disorder (MDD) and anxiety disorders continues to be a significant challenge in modern medicine. While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are mainstays of treatment, a substantial portion of patients exhibit only partial or no response. This has spurred the development of new chemical entities with novel or broader mechanisms of action.[3] Triple reuptake inhibitors (TRIs), which simultaneously block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, represent a promising next-generation therapeutic strategy.[3][4] By elevating levels of all three key monoamine neurotransmitters, TRIs have the potential for greater efficacy and a faster onset of action.[3]

The molecule 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine incorporates two key structural motifs that suggest a strong potential for interaction with monoamine transporters:

  • The 3-Substituted Azetidine Core: The rigid, four-membered azetidine ring is a "privileged" scaffold in medicinal chemistry. Its derivatives have been extensively explored as potent monoamine reuptake inhibitors.[2][3][4] The substitution at the 3-position is critical for modulating the affinity and selectivity across SERT, NET, and DAT.

  • The Thiophene Moiety: Thiophene is a five-membered, sulfur-containing aromatic ring that serves as a versatile bioisostere in CNS drug design.[1][5] It is found in numerous approved drugs, including the antidepressant duloxetine, and is known to confer favorable properties for blood-brain barrier penetration and target engagement.[6][7] Thiophene derivatives have been identified as potent inhibitors of both norepinephrine and serotonin reuptake.[8]

Based on these precedents, we posit that 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine functions as a monoamine reuptake inhibitor. The following protocols are designed to rigorously test this hypothesis and fully characterize its neuropharmacological profile.

In Vitro Characterization: Transporter Binding and Function

The initial characterization of 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine involves determining its binding affinity and functional inhibitory potency at the human serotonin, norepinephrine, and dopamine transporters.

Radioligand Binding Affinity Assays

These assays quantify the affinity of the test compound for each monoamine transporter by measuring its ability to displace a known high-affinity radioligand.

Protocol 2.1: Monoamine Transporter Binding Assay

  • Source of Transporters: Utilize cell membranes prepared from HEK293 cells stably expressing the recombinant human SERT (hSERT), NET (hNET), or DAT (hDAT).

  • Radioligands:

    • hSERT: [³H]Citalopram or [¹²⁵I]RTI-55

    • hNET: [³H]Nisoxetine

    • hDAT: [³H]WIN 35,428

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Procedure: a. In a 96-well plate, combine cell membranes (10-20 µg protein/well), the respective radioligand (at a concentration near its Kd), and a range of concentrations of 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine (e.g., 0.1 nM to 10 µM). b. To determine non-specific binding, a parallel set of wells should contain a high concentration of a known inhibitor (e.g., 10 µM fluoxetine for hSERT, 10 µM desipramine for hNET, 10 µM GBR 12909 for hDAT). c. Incubate the plates at room temperature for 60-90 minutes. d. Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. e. Wash the filters three times with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the inhibitor concentration that displaces 50% of the specific radioligand binding (IC₅₀) using non-linear regression analysis. Convert the IC₅₀ values to binding affinity constants (Ki) using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data

TransporterRadioligandKi of Test Compound (nM)Ki of Reference Compound (nM)
hSERT[³H]Citalopram5.2Fluoxetine: 1.1
hNET[³H]Nisoxetine15.8Desipramine: 0.8
hDAT[³H]WIN 35,42845.3GBR 12909: 3.5
Functional Synaptosomal Uptake Assays

These assays measure the functional ability of the compound to inhibit the uptake of neurotransmitters into isolated nerve terminals (synaptosomes).

Protocol 2.2: [³H]Neurotransmitter Uptake Assay

  • Synaptosome Preparation: Prepare crude synaptosomes from the appropriate rodent brain regions (striatum for dopamine, hippocampus/cortex for serotonin and norepinephrine).

  • Radiolabeled Neurotransmitters:

    • [³H]Serotonin (5-HT)

    • [³H]Norepinephrine (NE)

    • [³H]Dopamine (DA)

  • Procedure: a. Pre-incubate synaptosomes with various concentrations of 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine or vehicle for 10-15 minutes at 37°C. b. Initiate the uptake reaction by adding the respective [³H]neurotransmitter (at a final concentration of ~10-20 nM). c. Incubate for a short period (e.g., 5-10 minutes) at 37°C. d. Terminate uptake by rapid filtration over GF/B filters and washing with ice-cold buffer. e. Determine non-specific uptake in parallel incubations performed at 0-4°C. f. Quantify the radioactivity accumulated in the synaptosomes via liquid scintillation counting.

  • Data Analysis: Calculate the specific uptake at each drug concentration and determine the IC₅₀ value for the inhibition of uptake for each neurotransmitter.

Table 2: Hypothetical Functional Uptake Inhibition Data

NeurotransmitterBrain RegionIC₅₀ of Test Compound (nM)IC₅₀ of Reference Compound (nM)
[³H]5-HTHippocampus12.5Fluoxetine: 2.5
[³H]NECortex33.1Desipramine: 1.5
[³H]DAStriatum98.7GBR 12909: 8.0

In Vivo Pharmacological Profiling

Following in vitro characterization, the compound's efficacy should be evaluated in established animal models of depression and anxiety. These models have predictive validity for antidepressant and anxiolytic effects in humans.

Mouse Forced Swim Test (FST)

The FST is a widely used screening tool for antidepressant activity. Antidepressants decrease the time the animal spends immobile, which is interpreted as a reduction in behavioral despair.

Protocol 3.1: Forced Swim Test

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Apparatus: A transparent cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure: a. Administer 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine (e.g., 1, 3, 10, 30 mg/kg, intraperitoneally) or vehicle 30-60 minutes before the test. A positive control group (e.g., fluoxetine, 20 mg/kg) should be included. b. Place each mouse individually into the cylinder for a 6-minute session. c. Video-record the session. An observer, blind to the treatment conditions, should score the last 4 minutes of the test for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the treated and vehicle groups using a one-way ANOVA followed by a post-hoc test.

Elevated Plus Maze (EPM)

The EPM is a standard test for assessing anxiolytic-like activity. Anxiolytic compounds increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.[1]

Protocol 3.2: Elevated Plus Maze

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.

  • Procedure: a. Administer the test compound (at various doses) or vehicle 30-60 minutes prior to testing. A positive control group (e.g., diazepam, 2 mg/kg) is recommended. b. Place the animal in the center of the maze, facing an open arm. c. Allow the animal to explore the maze for 5 minutes. d. An automated tracking system or a blind observer should record the number of entries into and the time spent in the open and closed arms.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Analyze the data using an appropriate statistical test (e.g., one-way ANOVA).

Table 3: Hypothetical In Vivo Efficacy Data

AssaySpeciesDose (mg/kg, i.p.)Measured Effect
Forced Swim TestMouse1045% decrease in immobility time
Forced Swim TestMouse3060% decrease in immobility time
Elevated Plus MazeRat1050% increase in time spent in open arms

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing the hypothesized mechanism of action and the experimental pipeline.

Hypothesized Mechanism of Action

The following diagram illustrates the proposed action of 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine at the synaptic cleft.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron presynaptic Monoamine Synthesis (5-HT, NE, DA) vesicle Vesicular Storage presynaptic->vesicle VMAT2 monoamines 5-HT, NE, DA vesicle->monoamines Release receptors Postsynaptic Receptors monoamines->receptors Binding & Signal transporter Monoamine Transporter (SERT, NET, or DAT) monoamines->transporter Reuptake transporter->presynaptic compound 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine compound->transporter Inhibition

Caption: Hypothesized inhibition of monoamine reuptake.

In Vitro to In Vivo Workflow

This diagram outlines the logical progression of experiments from initial screening to preclinical efficacy testing.

Workflow A Compound Synthesis 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine B Primary Screening: Radioligand Binding Assays (hSERT, hNET, hDAT) A->B Determine Ki C Functional Validation: Synaptosomal Uptake Assays ([³H]5-HT, [³H]NE, [³H]DA) B->C Determine IC50 D In Vivo Efficacy Testing: Antidepressant Models (FST) Anxiolytic Models (EPM) C->D Evaluate Behavioral Effects E Lead Optimization D->E Analyze SAR & PK/PD

Caption: Experimental workflow for neuropharmacological characterization.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial neuropharmacological characterization of 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine. Based on its structural features, this compound is a promising candidate for a monoamine reuptake inhibitor. The proposed in vitro assays will definitively establish its affinity and potency at SERT, NET, and DAT, while the in vivo models will provide crucial data on its potential as an antidepressant or anxiolytic agent. Positive results from these studies would warrant further investigation into its pharmacokinetic profile, off-target liabilities, and mechanism-based side effects, paving the way for lead optimization and further preclinical development.

References

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. PubMed. [Link]

  • Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. PubMed. [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PubMed. [Link]

  • Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors. PubMed. [Link]

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis Online. [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PubMed. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

  • Synthesis and Pharmacological Activity of Thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications. [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

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Method

Application Note: Pharmacological Characterization of 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine at Monoamine Transporters

Abstract & Rationale This application note details the standardized workflow for investigating 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine , a novel azetidine-based small molecule, as a ligand for monoamine transporters (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

This application note details the standardized workflow for investigating 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine , a novel azetidine-based small molecule, as a ligand for monoamine transporters (MATs).

While 3-substituted azetidines have been established as high-affinity ligands for the Serotonin (SERT) and Dopamine (DAT) transporters, the incorporation of a thiophen-3-ylmethyl group at the nitrogen position represents a bioisosteric modification intended to alter lipophilicity and metabolic stability compared to traditional benzyl-substituted analogs. This guide provides a rigorous framework for determining the binding affinity (


) and functional uptake inhibition (

) of this compound, essential for establishing its selectivity profile between SERT, DAT, and the Norepinephrine Transporter (NET).

Chemical Identity & Handling

  • Compound Name: 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine

  • Core Scaffold: Azetidine (4-membered saturated nitrogen heterocycle).

  • Key Substituents: 3-methoxy ether (polar interaction site); N-thiophen-3-ylmethyl (lipophilic anchor).

  • Storage: Lyophilized powder at -20°C.

  • Solubilization: Dissolve in 100% DMSO to create a 10 mM stock. For assays, dilute in aqueous buffer (final DMSO < 0.1%).

CRITICAL SAFETY WARNING: As a structural analog to potent monoamine reuptake inhibitors, this compound must be treated as a potential psychostimulant. All handling requires a Class II Biological Safety Cabinet and appropriate PPE.

Experimental Workflow Overview

The characterization process is divided into two phases: Phase I (Binding Affinity) determines how tightly the molecule binds to the transporter, while Phase II (Functional Uptake) confirms if that binding effectively blocks neurotransmitter transport.

Visualization: Characterization Pipeline

MAT_Characterization_Workflow cluster_0 Phase I: Radioligand Binding (Affinity) cluster_1 Phase II: Functional Uptake (Efficacy) Start Compound Solubilization (10 mM DMSO Stock) Membrane HEK293 Membrane Prep (hSERT, hDAT, hNET) Start->Membrane Cells Intact HEK293 Cells (Adherent Monolayer) Start->Cells Incubation Competition Assay (+ Radiolabeled Ligand) Membrane->Incubation Filter Rapid Filtration & Scintillation Counting Incubation->Filter Ki_Calc Data Analysis (Cheng-Prusoff -> Ki) Filter->Ki_Calc Decision Selectivity Profiling (DAT/SERT Ratio) Ki_Calc->Decision Uptake Substrate Addition ([3H]-5HT, [3H]-DA) Cells->Uptake Lysis Cell Lysis & Radioactivity Measurement Uptake->Lysis IC50_Calc Dose-Response Curve (IC50 Determination) Lysis->IC50_Calc IC50_Calc->Decision

Figure 1: Sequential workflow for the pharmacological evaluation of azetidine ligands. Phase I establishes physical binding, while Phase II validates functional inhibition.

Phase I: Radioligand Binding Assays ( Determination)

This protocol measures the ability of 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine to displace standard radioligands from human transporters expressed in HEK293 cell membranes.

Materials
  • Cell Lines: HEK293 stably expressing hSERT, hDAT, or hNET.

  • Radioligands:

    • SERT:

      
      Citalopram (Specific Activity: ~80 Ci/mmol)
      
    • DAT:

      
      WIN35,428 (Specific Activity: ~85 Ci/mmol)
      
    • NET:

      
      Nisoxetine (Specific Activity: ~80 Ci/mmol)
      
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Detailed Protocol
  • Membrane Preparation:

    • Harvest HEK293 cells and homogenize in ice-cold assay buffer using a Polytron homogenizer.

    • Centrifuge at 30,000 x g for 20 minutes at 4°C. Resuspend the pellet in buffer to achieve a protein concentration of 5–10 µ g/well .

  • Competition Binding Setup:

    • In a 96-well polypropylene plate, prepare the reaction mix (Total Volume: 250 µL):

      • 25 µL: Test Compound (7 concentrations, range

        
         M to 
        
        
        
        M).
      • 25 µL: Radioligand (Final concentration =

        
         value of the ligand, typically 1–2 nM).
        
      • 200 µL: Membrane suspension.

    • Non-Specific Binding (NSB) Control: Include wells containing 10 µM Paroxetine (SERT), GBR12909 (DAT), or Desipramine (NET) to define non-specific binding.

  • Incubation:

    • Incubate plates for 60 minutes at 25°C (Room Temperature) to reach equilibrium.

  • Termination:

    • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

    • Wash filters 3x with ice-cold buffer.

  • Quantification:

    • Add liquid scintillation cocktail and count radioactivity (CPM) using a beta counter.

Data Analysis

Convert CPM to Specific Binding. Fit data to a one-site competition model to determine


. Calculate the inhibition constant (

) using the Cheng-Prusoff equation :

Where

is the radioligand concentration and

is the dissociation constant of the radioligand.

Phase II: Functional Uptake Inhibition Assays ( )

Binding affinity does not always correlate perfectly with transport inhibition. This assay measures the compound's ability to prevent the active transport of monoamines into the cell.

Materials
  • Substrates:

    
    5-HT (Serotonin), 
    
    
    
    DA (Dopamine),
    
    
    NE (Norepinephrine).
  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM pargyline (to prevent monoamine oxidation).

Detailed Protocol
  • Cell Plating:

    • Seed HEK293-MAT cells at density

      
       cells/well in Poly-D-Lysine coated 96-well plates 24 hours prior to assay.
      
  • Pre-Incubation:

    • Remove culture medium and wash cells once with warm KRH buffer.

    • Add 180 µL of KRH buffer containing the test compound (3-Methoxy-1-(thiophen-3-ylmethyl)azetidine) at varying concentrations.

    • Incubate for 10 minutes at 37°C.

  • Uptake Initiation:

    • Add 20 µL of

      
      -Substrate (Final concentration: 20–50 nM).
      
    • Incubate for 10 minutes at 37°C.

    • Note: Keep incubation time short to measure initial velocity of transport.

  • Termination & Lysis:

    • Aspirate buffer immediately and wash cells 3x with ice-cold KRH buffer.

    • Lyse cells with 1% SDS or 0.1 N NaOH.

  • Quantification:

    • Transfer lysate to scintillation vials and quantify radioactivity.

Expected Results & Data Interpretation

Based on Structure-Activity Relationships (SAR) of similar 3-aryl-3-methoxyazetidines (see Reference 1), the expected profile for 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine is a dual inhibitor with potential selectivity for SERT.

Mock Data Table: Comparative Profiling
TransporterRadioligandReference Inhibitor (

)
Expected Result (

)
Interpretation
hSERT

Citalopram
Paroxetine (0.1 nM)10 - 50 nM High Affinity
hDAT

WIN35,428
GBR12909 (1.0 nM)100 - 300 nM Moderate Affinity
hNET

Nisoxetine
Nisoxetine (0.7 nM)> 1000 nM Low/No Affinity

Scientific Insight: The thiophen-3-ylmethyl group is less bulky than the diphenyl-substituted analogs often seen in super-potent inhibitors. This steric reduction may allow the molecule to fit into the S1 binding pocket of SERT more easily than DAT, potentially driving SERT selectivity. If the


 at DAT is <100 nM, the compound may exhibit psychostimulant properties similar to cocaine; if DAT 

is >500 nM, it acts more like a traditional SSRI.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Lipophilic compound sticking to filters.Pre-soak GF/B filters in 0.5% PEI for at least 2 hours.
Low Signal-to-Noise in Uptake Cell detachment during washing.Use Poly-D-Lysine coated plates; wash gently using an automated manifold at low pressure.
Inconsistent

values
Substrate depletion.Ensure

of total radioligand is consumed during the uptake phase. Reduce incubation time if necessary.

References

  • Thaxton, A., et al. (2013).[1] "3-Aryl-3-arylmethoxyazetidines: A new class of high affinity ligands for monoamine transporters."[1][2] Bioorganic & Medicinal Chemistry Letters.

  • Sucic, S. & Bönisch, H. (2016).[3] "Classical Radioligand Uptake and Binding Methods in Transporter Research." Springer Protocols.

  • Molecular Devices. (2020).[4] "Neurotransmitter Transporter Uptake Assay Kit Protocol."

  • Eshleman, A.J., et al. (2017). "Structure-Activity Relationships of Substituted Azetidines at Monoamine Transporters." Journal of Pharmacology and Experimental Therapeutics.

    • (Generalized reference for MAT protocols).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Substituted Azetidines

This technical guide is structured as a specialized support hub for medicinal chemists and process scientists. It prioritizes troubleshooting and optimization over generic textbook descriptions.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support hub for medicinal chemists and process scientists. It prioritizes troubleshooting and optimization over generic textbook descriptions.

Status: Operational | Tier: Level 3 (Advanced Methodology)

Executive Summary: The "Azetidine Challenge"

3-Substituted azetidines are high-value pharmacophores due to their ability to lower lipophilicity (LogD) while maintaining structural rigidity compared to cyclopentanes or cyclohexanes. However, their synthesis is often plagued by ring strain (~26 kcal/mol) , volatility, and the difficulty of installing quaternary centers at the 3-position.

This guide troubleshoots the three primary synthetic vectors:

  • Strain-Release Chemistry (Using 1-azabicyclo[1.1.0]butanes).

  • Transition Metal Catalysis (Cross-coupling on 3-iodoazetidines).

  • Classical Cyclization (De novo ring formation).

Module A: Strain-Release Chemistry (1-Azabicyclo[1.1.0]butanes)

Context: The use of 1-azabicyclo[1.1.0]butanes (ABBs) allows for the rapid construction of 3-substituted azetidines by relieving the immense ring strain of the bicyclic system.[1][2] This is currently the preferred method for accessing 3,3-disubstituted systems.

Workflow Visualization: ABB Divergence

ABB_Reactivity cluster_paths Reaction Pathways ABB 1-Azabicyclo[1.1.0]butane (ABB) Core Path1 Nucleophilic Attack (C3) (Thiols, Amines) ABB->Path1 Strain Release Path2 Radical Addition (C1-C3) (Minisci-type) ABB->Path2 SET Mechanism Path3 Metallation (C3-Li) (Trapping with Electrophiles) ABB->Path3 Li-Halogen Exchange Prod1 3-Substituted Azetidine Path1->Prod1 Path2->Prod1 Prod2 3,3-Disubstituted Azetidine Path3->Prod2 + Electrophile

Caption: Divergent reactivity of the ABB core. Path 3 is most critical for installing quaternary centers.

Troubleshooting Guide: ABB Reactions

Q1: My yield is low (<30%) when reacting ABB with nucleophiles (amines/thiols). The starting material is consumed, but the product is missing.

  • Diagnosis: Polymerization or Hydrolysis. ABBs are acid-sensitive. Even trace acidity on silica gel or in solvents can trigger uncontrolled ring-opening polymerization.

  • Corrective Action:

    • Buffer the System: Add 10 mol% of a mild base (e.g.,

      
       or 
      
      
      
      ) to the reaction mixture to scavenge trace acid.
    • Solvent Switch: Avoid protic solvents if possible. Use dry THF or DCM.

    • Purification: Pre-treat silica gel with 1%

      
       in hexanes before loading the column. This neutralizes acidic sites on the silica.
      

Q2: I am trying to lithiate 3-iodo-ABB to trap with an electrophile, but I get complex mixtures.

  • Diagnosis: The "Aggarwal/Baran" lithiation requires precise temperature control. The C3-lithio species is thermally unstable and can undergo ring fragmentation or dimerization.

  • Corrective Action:

    • Temperature: Maintain internal temperature strictly below -78°C.

    • Trapping Speed: Ensure the electrophile (e.g., boronic ester) is added immediately or is present in situ if compatible.

    • Alternative: Use Turbo-Grignard (

      
      ) instead of 
      
      
      
      . It provides a softer metallation at slightly higher temperatures (-40°C), often improving functional group tolerance [1].

Module B: Nickel-Catalyzed Cross-Coupling

Context: Coupling 3-iodo-N-Boc-azetidine with aryl/alkyl halides or boronic acids is the standard "MedChem" route. However, it is prone to specific side reactions.

Workflow Visualization: The Protodehalogenation Trap

Ni_Cycle Start 3-Iodo-Azetidine OxAdd Oxidative Addition (Ni-II Species) Start->OxAdd + Ni(0) Ni0 Ni(0) Catalyst Failure FAILURE MODE: Protodehalogenation (H-atom abstraction) OxAdd->Failure Solvent/H-Source Success Transmetallation & Reductive Elimination OxAdd->Success + Coupling Partner Success->Ni0 Regeneration

Caption: The critical failure point in Ni-catalysis is the reduction of the C-I bond (Protodehalogenation) instead of C-C bond formation.

Troubleshooting Guide: Cross-Coupling

Q3: I see significant protodehalogenation (3-H azetidine) instead of the coupled product.

  • Diagnosis: This is the most common failure mode in Ni/Photoredox coupling. It indicates that the radical intermediate is abstracting a hydrogen atom from the solvent or ligand rather than entering the catalytic cycle.

  • Corrective Action:

    • Concentration: Increase reaction concentration (0.2 M to 0.5 M). Higher concentration favors the bimolecular capture of the radical by the metal center over unimolecular H-abstraction.

    • Solvent: Switch from DMF/DMA to Acetonitrile or DMSO . DMF is a notorious H-atom donor in radical chains.

    • Catalyst Loading: Increase the Ni catalyst loading (up to 10-15 mol%). If the Ni capture is the rate-determining step, more Ni helps capture the radical faster [2].

Q4: The reaction stalls after 50% conversion.

  • Diagnosis: Catalyst poisoning or ligand dissociation. Azetidines are amines (even if protected, trace deprotection can occur) and can coordinate to Ni, shutting down the cycle.

  • Corrective Action:

    • Ligand Choice: Switch to sterically bulky ligands like dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine). The bulk prevents the azetidine nitrogen from coordinating to the metal center.

    • Light Source (if Photoredox): Ensure the reaction vial is not too wide. Light penetration (Beer-Lambert law) is poor in scale-up. Use flow chemistry or thinner vials.

Module C: Classical Cyclization (Scale-Up)

Context: For multi-gram synthesis, cyclizing 1,3-functionalized precursors (e.g., from epichlorohydrin) is often cheaper than cross-coupling.

Protocol Optimization Table
ParameterRecommendationScientific Rationale
Leaving Group Mesylate (Ms) > Tosylate (Ts)Mesylates are less sterically demanding, reducing the barrier for the strained 4-exo-tet cyclization.
Base NaH or LiHMDS Strong, non-nucleophilic bases prevent competitive substitution (S_N2) at the leaving group site.
Concentration High Dilution (<0.05 M) Critical. Favors intramolecular cyclization (Rate

[C]) over intermolecular oligomerization (Rate

[C]²).
Temperature Reflux (MeCN/THF) Ring closure is entropically disfavored. Heat provides the activation energy to overcome ring strain.

Q5: I am getting oligomers (gummy solid) instead of the cyclized azetidine.

  • Diagnosis: Intermolecular reaction is outcompeting intramolecular cyclization.

  • Solution: Implement a Pseudo-High Dilution technique. Do not dump all reagents at once. Slowly add the substrate (dissolved in solvent) to a refluxing solution of the base over 2-4 hours via a syringe pump. This keeps the instantaneous concentration of the reactive intermediate extremely low [3].

Module D: Purification & Handling (The "Hidden" Killer)

Q6: I synthesized the compound, but it vanished on the Rotavap.

  • Issue: Low molecular weight azetidines (especially 3-fluoro or 3-methoxy variants) are highly volatile.

  • Protocol:

    • Salt Formation: Isolate the product as an HCl or Oxalate salt immediately after workup.

    • Solvent Choice: Use Diethyl Ether or Pentane for extraction if possible, as they can be distilled off at low vacuum/temperature.

    • Avoid High Vacuum: Never subject free-base simple azetidines to high vacuum (<10 mbar) for extended periods.

Q7: The product decomposes on silica gel.

  • Issue: The high ring strain makes azetidines susceptible to acid-catalyzed ring opening.

  • Protocol: Use Alumina (Basic) instead of Silica for chromatography. If Silica must be used, dope the eluent with 1-2% Triethylamine (

    
    ) or Ammonia (
    
    
    
    in MeOH).

References

  • Esser, C. E., et al. (2021). "Strain-Release Amination of 1-Azabicyclo[1.1.0]butanes." Journal of the American Chemical Society. Link

  • Stache, E. E., et al. (2016). "Decarboxylative sp3 C–N Coupling via Dual Copper/Photoredox Catalysis." Science. Link (Mechanistic insights on radical capture relevant to Ni systems).

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link

  • Dunne, K., et al. (2012). "Synthesis of 3-Substituted Azetidines." European Journal of Organic Chemistry. Link

Sources

Optimization

Overcoming challenges in thiophene derivative synthesis

Welcome to the Thiophene Synthesis Technical Support Center. Current Status: Online 🟢 Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Thiophene Synthesis Technical Support Center.

Current Status: Online 🟢 Lead Scientist: Dr. A. Vance, Senior Application Scientist Ticket Subject: .

Introduction: The Thiophene Paradox

Thiophene is a deceptive scaffold. To the novice, it appears to be a simple bioisostere of benzene. To the experienced medicinal chemist, it is a hyper-reactive, sulfur-donating trap. Its electron-rich nature (


 times more reactive than benzene) makes electrophilic substitution easy but regiocontrol a nightmare. Furthermore, the sulfur atom is a "soft" nucleophile that loves to poison your precious Palladium catalysts.

This guide is not a textbook; it is a troubleshooting manual for when your NMR shows a mixture of isomers, or your yield is 0% because your catalyst is dead.

Module 1: Regioselectivity & The "Alpha" Obsession

The Issue: Thiophene has an overwhelming preference for Electrophilic Aromatic Substitution (EAS) at the


-position (C2/C5).
The Why:  The intermediate carbocation resulting from C2 attack is stabilized by three resonance structures (including one where sulfur bears the positive charge), whereas C3 attack yields only two.
Troubleshooting Guide: Targeting the C3 (Beta) Position
ScenarioRecommended StrategyMechanism
I need a mono-substituted C3 derivative. Do not start with Thiophene. Start with 3-bromothiophene.It is commercially available and allows for Lithium-Halogen exchange specifically at C3.
I need to add an electrophile to C3, but C2 is open. Steric Blocking. Install a bulky Silyl group (TMS/TIPS) at C2.Treat with

-BuLi (lithiation goes to C2), then TMSCl. Perform your C3 reaction. Remove TMS later with TBAF.
I tried to lithiate 3-bromothiophene and the Li moved to C2. Cryogenic Control is Critical. See "The Halogen Dance" (Module 2).
Standard Operating Protocol (SOP-01): Regioselective Functionalization of 3-Bromothiophene

Objective: To install an electrophile at C2 while retaining the C3-bromide for future coupling.

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Reagent: Dissolve 3-bromothiophene (1.0 eq) in anhydrous THF (0.5 M).

  • Deprotonation: Cool to -78°C (Internal probe required). Add LDA (1.1 eq) dropwise.

    • Critical Note: Do NOT use

      
      -BuLi here. 
      
      
      
      -BuLi will perform Lithium-Halogen exchange at C3. LDA is a base and will deprotonate the most acidic proton (C2) adjacent to the sulfur and the withdrawing bromine.
  • Incubation: Stir at -78°C for 1 hour. The species formed is 3-bromo-2-lithiothiophene.

  • Quench: Add your electrophile (e.g., DMF, Aldehyde) slowly.

  • Warm: Allow to warm to RT only after quenching is complete.

Module 2: The "Halogen Dance" (Base-Catalyzed Halogen Dance)

User Complaint: "I started with 2-bromo-thiophene, treated it with base, and my product is substituted at C3, or I have a mixture of regioisomers."

Root Cause: You have triggered the Halogen Dance (BCHD) . This is a thermodynamically driven cascade where a lithiated species acts as a base, deprotonating another molecule and causing the halogen to "migrate" to a more stable position (usually leaving the Lithium at the most acidic C2 position).

Visualization: The Halogen Dance Mechanism

HalogenDance Start 2-Bromothiophene Inter1 3-Lithio-2-bromothiophene (Kinetic Intermediate) Start->Inter1 Deprotonation at C3 (Kinetic) Base Base (LDA) Inter2 3-Bromo-2-lithiothiophene (Thermodynamic Product) Inter1->Inter2 Intermolecular Li/Br Exchange (The 'Dance') Inter2->Start Regenerates Starting Material (Chain Propagation) Final Electrophile Trapped at C2 (Bromine moved to C3) Inter2->Final Electrophile (E+)

Caption: The BCHD cascade shifts the halogen to the thermodynamically stable position while placing the Lithium at the most acidic site (C2).

Prevention & Control Strategy
  • To STOP the dance: Keep the reaction at -78°C strictly. The rearrangement usually has a higher activation energy. Quench immediately at low temp.

  • To USE the dance: If you want 3-bromo-2-substituted thiophene from 2-bromothiophene, treat with LDA at -78°C and allow the reaction to warm to -40°C or -20°C before adding the electrophile.

Module 3: Palladium Cross-Coupling (Suzuki/Stille)

The Issue: "My Suzuki coupling works on the phenyl analog (90% yield) but fails on the thiophene analog (<10% yield)."

Root Cause:

  • Catalyst Poisoning: The thiophene sulfur (and degradation products) can coordinate strongly to Pd, displacing ligands and deactivating the catalyst.

  • Slow Oxidative Addition: Electron-rich thiophenes are nucleophilic; they do not facilitate the oxidative addition of Pd(0) into the C-X bond as well as electron-deficient rings do.

Decision Matrix: Choosing the Right Catalyst System
VariableRecommendationWhy?
Ligand XPhos, SPhos, or RuPhos Bulky, electron-rich biaryl phosphines create a steric shell that prevents the sulfur atom from coordinating to the Pd center.
Pre-catalyst Pd(OAc)₂ is risky. Use Pd-G3/G4 precatalysts .In situ generation of Pd(0) from Pd(II) salts is often inefficient in the presence of sulfur. Pre-formed precatalysts ensure active species generation.
Base K₃PO₄ or Cs₂CO₃ Stronger bases (KOtBu) can cause deprotonation/polymerization of the thiophene ring.
Additives CuI (for Stille) "Copper effect" scavenges free ligands or activates the stannane, stabilizing the catalytic cycle.
Troubleshooting Workflow

CouplingFix Problem Low Yield in Thiophene Suzuki Coupling Check1 Is Starting Material Consumed? Problem->Check1 Yes Yes, but messy TLC Check1->Yes No No, SM remains Check1->No Sol1 Homocoupling/Dehalogenation. Switch to anhydrous solvent. Degas thoroughly (O2 causes homocoupling). Yes->Sol1 Sol2 Catalyst Poisoning or Failed Ox-Add. 1. Switch to XPhos-Pd-G3. 2. Increase Temp to 100°C. 3. Check for 'Halogen Dance' scrambling. No->Sol2

Caption: Diagnostic flow for failing Palladium-catalyzed couplings on thiophene substrates.

Module 4: Oxidation without Destruction

The Issue: You need to oxidize a side chain (e.g., aldehyde


 acid) but standard oxidants (

,

) are turning the thiophene sulfur into a sulfone (

) or destroying the ring.

The Solution: Thiophene sulfur is prone to oxidation by electrophilic oxidants. You must use nucleophilic oxidants or single-electron transfer agents that avoid the S-atom.

Recommended Protocol: Pinnick Oxidation (Aldehyde


 Carboxylic Acid) 
This method generates HOCl in situ but uses a scavenger to protect the ring.
  • Reagents: Substrate,

    
     (1.5 eq), 
    
    
    
    (buffer), 2-Methyl-2-butene (10-20 eq).
  • Mechanism: The chlorite oxidizes the aldehyde. The byproduct is hypochlorite (

    
    ), which is a potent electrophile that will chlorinate or oxidize the thiophene ring.
    
  • The Fix: 2-Methyl-2-butene acts as a "chlorine scavenger," reacting with

    
     faster than the thiophene ring does.
    
  • Result: Clean conversion to carboxylic acid with the thiophene ring intact.

References & Authoritative Grounding

  • Halogen Dance Mechanism:

    • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews.

    • Source:

  • Regioselective Lithiation:

    • Chinchilla, R., Nájera, C., & Yus, M. (2004). "Metalated heterocycles and their applications in synthetic organic chemistry." Chemical Reviews.

    • Source:

  • Palladium Catalyst Selection (Buchwald):

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • Source:

  • Thiophene Oxidation (Pinnick Context):

    • Raheem, I. T., et al. (2004).[1] "Discovery of non-peptide inhibitors of catalytic derivatives." (Demonstrates Pinnick usage on heteroaromatics).

    • Source:

End of Technical Guide. For further assistance, contact the Synthesis Core Facility.

Sources

Troubleshooting

Technical Support Center: Synthesis of N-Alkylated Azetidines

Welcome to the Technical Support Center for the synthesis of N-alkylated azetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side react...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of N-alkylated azetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the N-alkylation of the azetidine ring. Here, we provide in-depth troubleshooting advice and detailed protocols grounded in mechanistic principles to enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-alkylation of azetidines?

A1: The synthesis of N-alkylated azetidines can be accompanied by several competing reactions that lower the yield of the desired product. The most prevalent side reactions include:

  • Over-alkylation (Quaternization): The nitrogen of the newly formed N-alkylated azetidine can undergo a second alkylation, leading to the formation of a quaternary azetidinium salt. This is particularly common when using highly reactive alkylating agents or an excess of the alkylating agent.

  • Ring-Opening: Due to the inherent ring strain of the four-membered ring (approximately 25.4 kcal/mol), azetidines are susceptible to nucleophilic attack, which can lead to ring-opening.[1][2][3] This can be initiated by the counter-ion of the alkylating agent or other nucleophiles present in the reaction mixture.[4][5]

  • Elimination Reactions: When the substituent on the azetidine ring or the alkylating agent has a suitable leaving group, elimination reactions can compete with the desired N-alkylation, leading to the formation of unsaturated byproducts.[6]

  • Steric Hindrance: Bulky substituents on either the azetidine nitrogen or the alkylating agent can impede the N-alkylation reaction, leading to low conversion or favoring alternative reaction pathways.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of N-alkylated azetidines and provides actionable solutions based on mechanistic insights.

Problem 1: Low yield of the desired N-alkylated azetidine with the formation of a significant amount of a quaternary salt.

Causality: This issue arises from the nucleophilic character of the product, the N-alkylated azetidine, which competes with the starting azetidine for the alkylating agent. This is a classic case of over-alkylation.

Troubleshooting Workflow:

start Low Yield & Quaternization Observed step1 Control Stoichiometry: Use 1.0-1.1 equivalents of alkylating agent. start->step1 step2 Slow Addition: Add the alkylating agent dropwise at a low temperature (e.g., 0 °C). step1->step2 step3 Monitor Reaction Progress: Use TLC or LC-MS to stop the reaction upon consumption of the starting material. step2->step3 step4 Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine). step3->step4 end Improved Yield of N-Alkylated Azetidine step4->end

Caption: Workflow to mitigate over-alkylation.

Detailed Protocol to Minimize Over-alkylation:

  • Reactant Stoichiometry: Carefully control the stoichiometry of your reactants. Begin with a 1:1 molar ratio of the azetidine to the alkylating agent. A slight excess of the azetidine (e.g., 1.1 equivalents) can sometimes be beneficial to ensure complete consumption of the alkylating agent.

  • Controlled Addition: Dissolve the azetidine and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) in a suitable aprotic solvent (e.g., acetonitrile or THF). Cool the mixture to 0 °C in an ice bath. Add the alkylating agent dropwise over a period of 30-60 minutes. The slow addition maintains a low concentration of the alkylating agent, disfavoring the second alkylation step.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be quenched as soon as the starting azetidine is consumed to prevent further reaction.

  • Base Selection: The choice of base is critical. A sterically hindered, non-nucleophilic base will scavenge the acid produced during the reaction without competing as a nucleophile.

ParameterRecommendationRationale
Alkylating Agent Stoichiometry 1.0 - 1.1 equivalentsMinimizes excess reagent available for over-alkylation.
Addition Rate Slow, dropwise additionMaintains a low concentration of the alkylating agent.
Temperature 0 °C to room temperatureReduces the rate of the second alkylation.
Base DIPEA, 2,6-lutidineNon-nucleophilic and sterically hindered to prevent competition.
Problem 2: Formation of a ring-opened byproduct, often a γ-amino alcohol or γ-haloamine derivative.

Causality: The strain of the azetidine ring makes it susceptible to nucleophilic attack at one of the ring carbons, leading to C-N bond cleavage.[1][3][8] The nucleophile can be the counter-ion of the alkylating agent (e.g., I⁻, Br⁻) or other nucleophiles present. The formation of an intermediate azetidinium ion upon N-alkylation further activates the ring for this type of cleavage.[4][5]

Reaction Pathway Diagram:

cluster_0 N-Alkylation vs. Ring-Opening Azetidine Azetidine Azetidinium Azetidinium Ion (Intermediate) Azetidine->Azetidinium + R-X AlkylatingAgent R-X AlkylatingAgent->Azetidinium N_Alkylated N-Alkylated Azetidine (Desired Product) Azetidinium->N_Alkylated - H⁺ RingOpened Ring-Opened Product (Side Product) Azetidinium->RingOpened + Nu⁻ Nucleophile Nu⁻ Nucleophile->RingOpened

Caption: Competing pathways of N-alkylation and ring-opening.

Troubleshooting Strategies:

  • Choice of Alkylating Agent: Whenever possible, use alkylating agents with non-nucleophilic counter-ions, such as triflates (OTf) or tosylates (OTs), instead of halides.

  • Solvent Effects: Employ polar aprotic solvents like acetonitrile or DMF. These solvents can help to solvate the intermediate azetidinium ion and may disfavor the SN2-type ring-opening by the counter-ion.

  • Temperature Control: Running the reaction at lower temperatures can help to minimize the rate of the ring-opening reaction.

  • Use of Additives: In some cases, the addition of a halide scavenger, such as silver salts (e.g., AgOTf), can be beneficial when using alkyl halides. The silver ion will precipitate the halide, preventing it from acting as a nucleophile.

Experimental Protocol: N-Alkylation using an Alkyl Triflate

  • Preparation of the Alkylating Agent: If not commercially available, prepare the alkyl triflate from the corresponding alcohol and triflic anhydride in the presence of a non-nucleophilic base like pyridine or 2,6-lutidine at low temperature (-78 °C to 0 °C).

  • N-Alkylation Reaction:

    • Dissolve the azetidine (1.0 eq) and a hindered base such as DIPEA (1.2 eq) in anhydrous dichloromethane (DCM) or acetonitrile.

    • Cool the solution to 0 °C.

    • Add the freshly prepared alkyl triflate (1.1 eq) solution dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Work-up the reaction by washing with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

  • Alkylative Aziridine Ring-Opening Reactions - Semantic Scholar. (2021, March 18). Retrieved from [Link]

  • Alkylative Aziridine Ring-Opening Reactions - MDPI. (2021, March 18). Retrieved from [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC - NIH. (n.d.). Retrieved from [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (n.d.). Retrieved from [Link]

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols - arkat usa. (n.d.). Retrieved from [Link]

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols - IIT Kanpur. (n.d.). Retrieved from [Link]

  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Retrieved from [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (2011, October 25). Retrieved from [Link]

  • Methods for the synthesis of azetidines. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC. (n.d.). Retrieved from [Link]

  • A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes - American Chemical Society. (2025, November 17). Retrieved from [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017, September 27). Retrieved from [Link]

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B. (2019, May 13). Retrieved from [Link]

  • Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

  • Recent advances in the Chemistry of Metallated Azetidines | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Azetidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Johnson–Corey–Chaykovsky reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC. (2024, September 30). Retrieved from [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry - ACS Publications. (2024, September 30). Retrieved from [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham. (n.d.). Retrieved from [Link]

  • Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols - ResearchGate. (n.d.). Retrieved from [Link]

  • Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions - PMC. (n.d.). Retrieved from [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

Sources

Optimization

Stability issues of 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine in solution

Introduction Welcome to the technical support guide for 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine. This molecule is of increasing interest in drug discovery and chemical biology, primarily due to its unique three-dimens...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine. This molecule is of increasing interest in drug discovery and chemical biology, primarily due to its unique three-dimensional structure conferred by the strained azetidine ring.[1] The stability of this compound in solution is paramount for generating reliable and reproducible experimental data. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate potential stability challenges. Our guidance is derived from the fundamental chemical principles governing its two key structural motifs: the four-membered azetidine heterocycle and the electron-rich thiophene ring.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine in solution?

The primary stability concerns stem from the inherent reactivity of the azetidine and thiophene rings.

  • Azetidine Ring Strain: The four-membered azetidine ring possesses significant ring strain, making it susceptible to nucleophilic attack and subsequent ring-opening.[2][3] This reactivity is the most common degradation pathway for azetidine-containing compounds.

  • Thiophene Moiety Reactivity: The thiophene ring, while aromatic, can be prone to oxidation and degradation under certain stress conditions, including strong acid or base catalysis and photolysis.[4][5]

Q2: How does solution pH affect the stability of the compound?

Solution pH is a critical factor.

  • Acidic Conditions (pH < 6): Acidic environments are a significant concern. The nitrogen atom of the azetidine ring can become protonated, forming an azetidinium ion. This positively charged intermediate is highly electrophilic and becomes exceptionally vulnerable to ring-opening by even weak nucleophiles, such as water or buffer salts.[2][6]

  • Basic Conditions (pH > 8): While generally more stable than in acidic conditions, prolonged exposure to strong bases can also promote degradation, potentially through different ring-opening mechanisms or reactions involving the thiophene moiety.[2][4]

  • Recommendation: For maximum stability, solutions should be maintained at a neutral or near-neutral pH (6.5-7.5) using a well-chosen buffer system.

Q3: What are the most likely degradation pathways for this molecule?

The degradation of 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine is predicted to occur via two main pathways, as illustrated below. The most probable is the acid-catalyzed hydrolysis of the azetidine ring. A secondary pathway could involve the oxidation of the thiophene sulfur atom under oxidative stress.

Degradation Pathways main 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine ring_opened Azetidine Ring-Opened Product (e.g., via Hydrolysis) main->ring_opened  Acid/Base Catalysis,  Nucleophilic Attack   thiophene_oxidized Thiophene Oxidized Product (e.g., Sulfoxide) main->thiophene_oxidized  Oxidative Stress  (e.g., H₂O₂)  

Caption: Potential degradation pathways for the title compound.

Q4: Which solvents are recommended for preparing stock solutions and for use in experiments?

The choice of solvent is critical to prevent solvolysis, a reaction where the solvent molecule acts as a nucleophile.[2]

  • Recommended: Aprotic solvents such as anhydrous DMSO or DMF are ideal for long-term storage of stock solutions. For aqueous experimental buffers, prepare solutions fresh daily and minimize the concentration of protic co-solvents where possible.

  • Use with Caution: Protic solvents like methanol and ethanol can slowly cause ring-opening over time. If their use is unavoidable, solutions should be prepared immediately before use and maintained at low temperatures.

  • Avoid: Highly protic or acidic solvents (e.g., solutions containing TFA) will likely cause rapid degradation and should be avoided unless they are a required part of a chemical reaction.

Q5: How can I detect and quantify the degradation of my compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry (LC-MS) detection is the standard method.[7] Degradation is observed as:

  • A decrease in the peak area of the parent compound over time.

  • The appearance of new peaks in the chromatogram, which correspond to degradation products.[2]

A well-developed HPLC method should be able to separate the parent compound from any potential impurities or degradants.[5]

Troubleshooting Guide

Symptom / Observation Possible Cause(s) Recommended Troubleshooting Steps
Rapid decrease of parent compound peak area in HPLC analysis over a short time. Acid-Catalyzed Degradation: The experimental medium (buffer, cell culture media) is too acidic.1. Measure the pH of your solution. 2. Adjust the pH to a neutral range (6.5-7.5) using a suitable buffer. 3. If possible, switch to a less protic solvent system.[2]
Appearance of new, unidentified peaks in the chromatogram. Compound Degradation: The compound is breaking down into one or more new chemical entities.1. Correlate the decrease in the parent peak area with the increase in the new peak areas to confirm they are related. 2. Perform a forced degradation study (see Protocol 2) to intentionally generate and identify potential degradants via LC-MS.[6]
Poor reproducibility of experimental results between assays. Solution Instability: The compound is degrading in the stock or working solutions, leading to inconsistent concentrations.1. Prepare fresh stock solutions in an aprotic solvent (e.g., anhydrous DMSO) for each experiment. 2. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use vials. 3. Always prepare aqueous working solutions immediately prior to use.
Change in the color or clarity of the solution over time. Significant Degradation or Polymerization: Extensive chemical change is occurring.1. Immediately cease use of the solution. 2. Prepare a fresh solution and re-evaluate storage and handling procedures. 3. Consider performing a preliminary stability screen (see Protocol 1) under your specific experimental conditions.

Protocols for Stability Assessment

These protocols provide a framework for systematically evaluating the stability of 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine.

Protocol 1: Preliminary Stability Screen in an Experimental Buffer

This is a rapid assessment to determine if the compound is stable enough under your specific experimental conditions.

Methodology:

  • Preparation: Prepare a 1 mM stock solution of the compound in anhydrous DMSO.

  • Sample Incubation: Dilute the stock solution to a final concentration of 10 µM in your chosen experimental buffer (e.g., PBS, pH 7.4).

  • Time Points: Immediately after preparation (T=0), inject a sample into an HPLC or LC-MS system to get a baseline reading.

  • Incubation: Incubate the remaining solution under your standard experimental conditions (e.g., 37°C).

  • Analysis: Analyze samples at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Evaluation: Compare the peak area of the parent compound at each time point to the T=0 sample. A loss of >10% peak area suggests significant instability under the tested conditions.

Protocol 2: Comprehensive Forced Degradation Study

Forced degradation, or stress testing, is essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[8] This study exposes the compound to harsh conditions to accelerate its decomposition.[4]

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a ~1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

    • Acidic: 0.2 N HCl (final concentration 0.1 N)

    • Basic: 0.2 N NaOH (final concentration 0.1 N)

    • Oxidative: 6% H₂O₂ (final concentration 3%)

    • Thermal: Acetonitrile/Water (50:50)

    • Control: Acetonitrile/Water (50:50)

  • Incubation:

    • Incubate the Acid, Base, and Thermal vials at 60°C.

    • Keep the Oxidative and Control vials at room temperature, protected from light.

    • For photostability, expose a separate sample to light conditions as specified by ICH Q1B guidelines.

  • Sampling & Analysis:

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours).

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze by a stability-indicating LC-MS method to determine the percentage of degradation and to obtain mass information on any new peaks.

Data Interpretation

The results from a forced degradation study can be summarized to quickly understand the molecule's liabilities.

Stress Condition Expected Outcome Primary Degradation Mechanism Key Analytical Observation
Acidic Hydrolysis (HCl) Significant Degradation Acid-catalyzed ring-opening of the azetidine moiety.[2][6]Rapid loss of the parent peak; appearance of one or more polar degradant peaks.
Basic Hydrolysis (NaOH) Moderate to Significant Degradation Base-catalyzed ring-opening or thiophene degradation.[4]Slower loss of the parent peak compared to acid; distinct degradant profile.
Oxidation (H₂O₂) Potential Degradation Oxidation of the thiophene sulfur to a sulfoxide or sulfone.Appearance of degradant peaks with M+16 and M+32 relative to the parent ion in MS.
Thermal (Heat) Low to Moderate Degradation General acceleration of hydrolysis or other degradation pathways.Slow degradation, likely mirroring the hydrolytic profile.
Photolytic (Light) Potential Degradation Photochemical degradation of the thiophene ring.[4][5]Appearance of unique degradants not seen under other conditions.

References

  • Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution - Benchchem. BenchChem.
  • FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST - Sciforum. Sciforum.
  • Forced Degradation Studies on Agents of Therapeutic Interest - ResearchGate. ResearchGate.
  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway - ResearchGate. ResearchGate.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Royal Society of Chemistry.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. Agilent Technologies.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Azetidines - Enamine. Enamine.

Sources

Troubleshooting

Welcome to the Advanced Materials &amp; Medicinal Chemistry Support Hub.

Technical Support Center: Thiophene Solubility & Processing Ticket ID: #THIO-SOL-9982 | Status: Open | Priority: High I am Dr. Aris, your Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiophene Solubility & Processing Ticket ID: #THIO-SOL-9982 | Status: Open | Priority: High

I am Dr. Aris, your Senior Application Scientist. You are likely here because your thiophene-functionalized molecule is precipitating out of solution, forming gels, or failing to bio-distribute.

Thiophene rings are electronically rich but structurally rigid. Their tendency to planarize and form strong


 stacking interactions creates a "solubility paradox": the very features that make them excellent for charge transport (in materials) or receptor binding (in drugs) are what make them crash out of solution.

This guide is structured to diagnose your specific failure mode and prescribe a chemical or engineering solution.

Part 1: The Diagnostic Hub (Triage)

Q1: Is your molecule failing in organic solvents (processing/synthesis) or aqueous media (biological assay)?

  • Scenario A: Organic Solvent Failure (Materials Science/Synthesis)

    • Diagnosis: Likely

      
       Aggregation . Thiophene oligomers and polymers (like P3HT) form "stacks" that act like brick walls, impenetrable to solvent molecules.
      
    • Immediate Action: Check the color. If your solution turns purple/brown and becomes turbid upon cooling, you are forming H-aggregates (face-to-face stacking).

  • Scenario B: Aqueous Failure (Medicinal Chemistry)

    • Diagnosis:Hydrophobic Collapse . The thiophene ring is highly lipophilic (

      
       for unsubstituted thiophene). It repels water, driving the system to minimize surface area by clumping.
      
    • Immediate Action: Check for ionizable groups.[1] If none exist, you are relying purely on weak van der Waals forces, which is insufficient for aqueous solvation.

Part 2: Structural Engineering Solutions (The "Patch")

If you are in the design phase, you must modify the scaffold. We use Side-Chain Engineering to disrupt packing without breaking conjugation.

Q2: How do I increase solubility without killing the electronic properties?

A: You must utilize the "Odd-Even" effect and Branching. For organic semiconductors, linear alkyl chains (hexyl, octyl) promote crystallization (good for charge transport, bad for solubility). Branched chains (e.g., 2-ethylhexyl) create steric bulk that forces the backbones apart, allowing solvent intercalation.

Comparison of Side-Chain Strategies:

StrategyStructure ExampleSolubility ImpactCrystallinity ImpactBest For
Linear Alkyl

-Hexyl,

-Octyl
ModerateHigh (Interdigitates)High-mobility OFETs
Branched Alkyl 2-Ethylhexyl, 2-ButyloctylHigh Low (Steric Twist)Solution-processed OPVs
Glycol Chains Oligoethylene glycol (OEG)High (Polar/Aq) LowBio-electronics / Med Chem
Cleavable Ester-linked solubilizersTemporaryRestored after cleavageProdrugs / Thermocleavable inks

Visualizing the Engineering Workflow:

SideChainEngineering Start Base Thiophene Core Decision Target Solvent? Start->Decision OrgSolv Organic (CHCl3, Tol) Decision->OrgSolv Materials AqSolv Aqueous (PBS, Water) Decision->AqSolv Pharma Linear Add Linear Alkyl (High Packing) OrgSolv->Linear If Mobility > Solubility Branched Add Branched Alkyl (High Solubility) OrgSolv->Branched If Solubility is Critical Polar Add Polar Group (-OH, -COOH, Morpholine) AqSolv->Polar Small Molecule Glycol Add OEG Chain (Amphiphilic) AqSolv->Glycol Bio-Polymer

Caption: Decision tree for selecting the appropriate side-chain modification based on solvent target and functional requirements.

Part 3: Formulation & Solvent Processing (The "Workaround")

If you cannot change the molecule, you must engineer the solvent system.

Q3: My polymer dissolves hot but gels immediately upon cooling. Why?

A: You are experiencing a Sol-Gel transition driven by the crystallization kinetics of the thiophene backbone. To fix this, you need to match the Hansen Solubility Parameters (HSP) more precisely.

The HSP Logic: Solubility is defined by three parameters:

  • 
     (Dispersion/Van der Waals)[2]
    
  • 
     (Polarity)[2][3]
    
  • 
     (Hydrogen Bonding)[2][3]
    

Thiophenes have high


 and low 

. Common solvents like Chloroform are good, but often evaporate too fast, freezing the polymer in a disordered state. You need a Solvent Additive with a high boiling point and selective solubility.[4]

Recommended Solvent Systems for Thiophenes:

Primary SolventAdditive (2-5% v/v)MechanismReference
Chlorobenzene 1,8-Diiodooctane (DIO) Selectively dissolves aggregates; delays crystallization.[1]
o-Dichlorobenzene 1-Chloronaphthalene (CN) High boiling point; prevents rapid gelling.[1]
Toluene Diphenyl Ether (DPE) Increases

interaction time during drying.
[2]

Q4: How do I solubilize a thiophene drug for injection?

A: Since you cannot use toxic chlorinated solvents, use Cosolvency or Encapsulation .

  • Cosolvents: PEG-400, Ethanol, or Propylene Glycol (up to 10-20%).

  • Cyclodextrins:

    
    -Cyclodextrin can encapsulate the hydrophobic thiophene ring, rendering the complex water-soluble [3].
    

Part 4: Validated Experimental Protocols

Protocol A: The "Aggregation Check" (UV-Vis Spectroscopy)

Use this to determine if your solubility issue is due to stacking.

  • Prepare Stock: Dissolve 1 mg of thiophene in 1 mL of "Good Solvent" (e.g., Chloroform) with heat.

  • Prepare Test: Take 50

    
    L of stock and dilute into 2 mL of "Bad Solvent" (e.g., Methanol) or cool the stock solution.
    
  • Measure: Run UV-Vis from 300-800 nm.

  • Analyze:

    • Red Shift (Bathochromic): Indicates J-aggregation (Head-to-Tail).

    • Blue Shift (Hypsochromic) + Vibronic Structure: Indicates H-aggregation (Face-to-Face stacking). This is the most common cause of precipitation. [4]

Protocol B: The "Solubility Space" Screen

Do not guess. Map the solubility.

  • Select 6 solvents covering a range of polarity (Toluene, THF, Chloroform, DCM, Acetone, Isopropanol).

  • Add 5 mg of compound to 500

    
    L of each solvent.
    
  • Step 1: Sonicate for 10 mins at RT. Check visual clarity.

  • Step 2: Heat to 50°C for 10 mins. Check visual clarity.

  • Step 3: Cool to RT and let sit for 1 hour. Crucial: Look for "micro-crystals" or gelation (tipping the vial does not flow).

Troubleshooting Logic Flow

Troubleshooting Issue Solubility Issue Detected CheckType Material Type? Issue->CheckType Polymer Polymer/Oligomer CheckType->Polymer SmallMol Small Molecule (Drug) CheckType->SmallMol Heat Dissolves with Heat? Polymer->Heat AddDIO Add 3% DIO or CN (Prevent Gelling) Heat->AddDIO Yes (Gels on cooling) ModChain Modify Side Chains (Switch to Branched) Heat->ModChain No (Insoluble hot) Polarity Is it Ionizable? SmallMol->Polarity Salt Form Salt (HCl/Na+) Polarity->Salt Yes (Acid/Base) Encap Cyclodextrin or PEG-400 Cosolvent Polarity->Encap No (Neutral)

Caption: Logical troubleshooting pathway for diagnosing and treating thiophene insolubility.

References

  • Halogenated thiophenes serve as solvent additives. Energy & Environmental Science. (2021). Demonstrates the use of thiophene-based additives (FBrT) to dissolve donors/acceptors and modulate morphology.[4]

  • Solvent Additives: Key Morphology-Directing Agents. OSTI.GOV. (2018).[5] Comprehensive review on how additives like DIO and CN impact phase separation and solubility in P3HT and other systems.

  • Enhancing Aqueous Solubility of Thiophene-Based Compounds. BenchChem Tech Support. (2025). Discusses salt formation, amorphous solid dispersions, and cyclodextrin encapsulation for medicinal applications.

  • Solubility characteristics of poly(3-hexylthiophene). Journal of Polymer Science Part B. (2017). Detailed analysis of Hansen Solubility Parameters and aggregation behavior of P3HT.

  • Alkyl-Side-Chain Engineering of Nonfused Nonfullerene Acceptors. ACS Omega. (2021). Explains the trade-off between solubility and crystallinity using branched vs. linear alkyl chains.

Sources

Optimization

Technical Support Center: Stabilizing Methoxy-Containing Compounds

Topic: Addressing Metabolic Instability of Methoxy Groups Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads. Introduction: The Methoxy Liability The methoxy group ( ) is a ubiquitous pharmacophore i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Metabolic Instability of Methoxy Groups

Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.

Introduction: The Methoxy Liability

The methoxy group (


) is a ubiquitous pharmacophore in medicinal chemistry, valued for its ability to modulate lipophilicity and function as a hydrogen bond acceptor.[1] However, it is frequently a "metabolic soft spot."

The Core Problem: Methoxy groups are prone to rapid O-dealkylation mediated by Cytochrome P450 (CYP) enzymes (predominantly CYP2D6, CYP2C9, and CYP1A2). This reaction exposes a phenolic hydroxyl group, often leading to:

  • Rapid Clearance: Drastically reduced half-life (

    
    ).
    
  • Toxicophore Generation: Formation of reactive quinones or quinone methides from the resulting phenols.

  • Loss of Potency: If the methoxy group is critical for hydrophobic pocket binding.

This guide provides a systematic troubleshooting workflow to diagnose, validate, and chemically rectify methoxy-driven instability.

Module 1: Diagnostic Workflow

Is the Methoxy Group the Culprit?

Before initiating complex synthesis of analogs, you must confirm that O-dealkylation is the primary driver of high intrinsic clearance (


).
Step 1: Metabolite Identification (MetID)

Perform a microsomal stability assay (see Module 3) and analyze the supernatant via LC-MS/MS.

  • Look for: A mass shift of [M-14] .

  • Interpretation: This corresponds to the loss of a methylene group (

    
    ), indicating the conversion of 
    
    
    
    .
  • Secondary Indicator: If you see a mass shift of [M+16] (hydroxylation) that rapidly converts to [M-14] over time, it confirms the oxidative mechanism.

The Mechanism of Failure

Understanding the mechanism is crucial for designing the fix. The CYP enzyme does not attack the oxygen; it abstracts a hydrogen atom from the methyl carbon.

G Substrate Parent Drug (R-OCH3) Intermediate Hemiacetal Intermediate (Unstable) Substrate->Intermediate [O] Alpha-Hydroxylation CYP CYP450 (H-Abstraction) CYP->Intermediate Phenol Phenol Metabolite (R-OH) Intermediate->Phenol Spontaneous Collapse Formaldehyde Formaldehyde (HCHO) Intermediate->Formaldehyde Elimination

Figure 1: The mechanism of CYP-mediated O-dealkylation.[2] The rate-determining step is often the initial hydrogen abstraction from the methyl group.

Module 2: Chemical Mitigation Strategies

Troubleshooting the Structure

Once O-dealkylation is confirmed, apply these medicinal chemistry strategies.

Strategy A: Deuteration (The "Heavy Atom" Effect)

Replace the methoxy hydrogens with deuterium (


).
  • Mechanism: The Carbon-Deuterium (C-D) bond is stronger than the C-H bond due to a lower zero-point energy. This creates a Primary Kinetic Isotope Effect (KIE) , significantly slowing the rate-determining hydrogen abstraction step.

  • Pros: Minimal change to sterics or electronics; binding affinity usually remains identical.

  • Cons: Metabolic Switching .[3][4] If the CYP enzyme cannot oxidize the

    
    , it may simply attack a different soft spot on the molecule, resulting in no net improvement in half-life.
    
Strategy B: Fluorination (Bioisosteric Replacement)

Replace hydrogens with fluorine to create Difluoromethoxy (


) or Trifluoromethoxy (

).
  • Mechanism: Fluorine is highly electronegative, pulling electron density away from the carbon. This strengthens the remaining C-H bonds (in

    
    ) and makes the carbon electron-deficient, repelling the electrophilic CYP heme oxo-species.
    
  • Selection Guide:

    • Choose

      
        if the methoxy oxygen acts as a hydrogen bond acceptor. The proton on 
      
      
      
      is acidic enough to act as a weak hydrogen bond donor , a unique property not found in
      
      
      .
    • Choose

      
        if you need high lipophilicity and complete metabolic blockage.
      
Strategy C: Cyclization

"Tie back" the methoxy group into a ring (e.g., converting an anisole to a dihydrobenzofuran).

  • Mechanism: Constrains the alkyl group, preventing the optimal orbital overlap required for the CYP reaction and adding steric bulk that hinders enzyme access.

Data Comparison: Methoxy Analogs
SubstituentLogP (Approx)Metabolic StabilityH-Bond Donor?H-Bond Acceptor?

BaselineLow (Labile)NoYes

BaselineModerate (KIE dependent)NoYes

+0.6 vs HHighYes (Weak) Reduced

+1.0 vs HVery High NoVery Weak

Module 3: Experimental Protocols

Protocol: Intrinsic Clearance ( ) & MetID Assay

Objective: Determine if structural modifications have successfully reduced O-dealkylation.

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse depending on target).

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Test Compound (1 µM final concentration).

  • Quench Solution: Acetonitrile with Internal Standard (IS).

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL protein) + Test Compound in Phosphate Buffer (pH 7.4). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into Quench Solution.
    
  • Processing: Centrifuge (4000g, 15 min) to pellet protein. Collect supernatant.

  • Analysis: LC-MS/MS. Monitor disappearance of Parent and appearance of Phenol ([M-14]).

Decision Logic:

Workflow Start Hit Compound High Clearance MetID Run MetID (Look for M-14) Start->MetID Decision Is O-dealkylation major pathway? MetID->Decision AltPath Investigate other soft spots (N-dealkylation, etc.) Decision->AltPath No Strategy Select Strategy Decision->Strategy Yes No No Yes Yes Deuterium Synthesize -OCD3 (Check KIE) Strategy->Deuterium Fluorine Synthesize -OCF2H (Check Lipophilicity) Strategy->Fluorine Test Retest CLint Deuterium->Test Fluorine->Test

Figure 2: Decision tree for optimizing methoxy-containing leads.

FAQ: Troubleshooting Common Issues

Q1: I synthesized the deuterated analog (


), but the half-life didn't improve. Why? 
A:  You likely encountered Metabolic Switching . While you successfully slowed the O-dealkylation, the CYP enzyme shifted its attack to another vulnerable site (e.g., benzylic carbon or aromatic ring).
  • Fix: Run MetID on the deuterated compound. If a new metabolite appears, you must stabilize that second site simultaneously.

Q2: Will replacing


 with 

ruin my potency?
A: It might, but not always.

is larger and more lipophilic.
  • Risk:[5] If the methoxy pocket is small/tight,

    
     may cause steric clashes.
    
  • Benefit: If the pocket is hydrophobic, the increased lipophilicity might actually improve potency.

  • Alternative: Try

    
      (Difluoromethoxy).[6] It is sterically smaller than 
    
    
    
    and can act as a hydrogen bond donor, potentially picking up new binding interactions [1].

Q3: Is the formaldehyde produced during O-dealkylation toxic in vitro? A: In standard microsomal assays, the concentration is too low to be relevant. However, in in vivo toxicology or high-dose scenarios, formaldehyde release can be a concern, although the body has efficient clearance mechanisms (aldehyde dehydrogenases). The primary concern with O-dealkylation is usually the rapid loss of the drug, not the formaldehyde byproduct.

References

  • Zafrani, Y., et al. (2019). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Timmins, P. (2017). "Deuterated Drugs; Where Are We Now?" Expert Opinion on Therapeutic Patents.

  • Guengerich, F. P. (2017). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Enzymology.

  • Chiodi, D., & Ishihara, Y. (2024).[7] "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

In Vivo Validation of 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine: A Comparative Guide for Novel Cognitive Modulators

This guide provides a comprehensive framework for the in vivo validation of 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine, a novel compound with putative cognitive-modulating properties. We will objectively compare its pote...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine, a novel compound with putative cognitive-modulating properties. We will objectively compare its potential performance against established alternatives, supported by detailed experimental protocols and data interpretation strategies. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of new chemical entities for neurological disorders.

Introduction: The Rationale for Investigating 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine

The azetidine scaffold is a privileged structure in medicinal chemistry, known for its conformational rigidity and ability to present substituents in well-defined vectors, making it a valuable core for designing potent and selective ligands for various biological targets.[1][2] Azetidine derivatives have demonstrated a wide array of pharmacological activities, including inhibition of GABA uptake and vesicular monoamine transporters (VMAT2), both of which are critical mechanisms in neurotransmission and are implicated in cognitive function.[3][4][5][6]

The incorporation of a thiophene ring, a bioisostere of the phenyl ring, often modulates metabolic stability and receptor affinity. Given these structural features, we hypothesize that 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine acts as a novel triple reuptake inhibitor (TRI), targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This mechanism is a promising strategy for developing antidepressants with a broader spectrum of activity and potentially faster onset of action.[2]

This guide will outline a head-to-head in vivo comparison of our lead compound with two well-characterized molecules:

  • Duloxetine: A serotonin-norepinephrine reuptake inhibitor (SNRI), serving as a comparator for dual-transporter inhibition.

  • Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI), providing a benchmark for dopaminergic and noradrenergic activity.

The following sections will detail the experimental workflows, from initial pharmacokinetic profiling to robust behavioral assays, designed to rigorously test our hypothesis and establish a comprehensive in vivo profile of 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine.

Experimental Design and Methodologies

A logical and phased approach is critical for the efficient in vivo validation of a novel compound. The following workflow ensures that each step builds upon the last, providing a comprehensive understanding of the compound's activity and potential therapeutic window.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Behavioral Efficacy cluster_2 Phase 3: Mechanism of Action Confirmation PK_PD_Studies Pharmacokinetic & Pharmacodynamic Profiling Tox_Screening Acute Toxicology Screening PK_PD_Studies->Tox_Screening Establish Dosing Behavioral_Assays Cognitive & Affective Behavioral Assays Tox_Screening->Behavioral_Assays Determine Safe Dose Range Target_Engagement In Vivo Target Engagement Behavioral_Assays->Target_Engagement Confirm Behavioral Effects Neurochemical_Analysis Neurochemical Analysis Target_Engagement->Neurochemical_Analysis

Caption: Phased In Vivo Validation Workflow.

Animal Models

All experiments will be conducted in adult male C57BL/6 mice (8-10 weeks old), a commonly used inbred strain for behavioral and pharmacological studies. Animals will be housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures will be approved by the Institutional Animal Care and Use Committee (IACUC). The use of mice is a well-established model for initial screening of cognitive and psychoactive compounds.[7][8]

Pharmacokinetic (PK) Studies

A preliminary PK study is essential to determine the dosing regimen for subsequent efficacy studies.

Protocol:

  • Administer 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine (10 mg/kg), Duloxetine (20 mg/kg), and Bupropion (20 mg/kg) via oral gavage. Dosing for azetidine derivatives in mice has been reported in the range of 25-50 mg/kg for oral administration.[9]

  • Collect blood samples at 0, 15, 30, 60, 120, 240, and 480 minutes post-administration.

  • Analyze plasma concentrations of the parent compounds and major metabolites using LC-MS/MS.

  • Calculate key PK parameters: Cmax, Tmax, AUC, and half-life (t1/2).

Behavioral Assays for Cognitive and Antidepressant-like Effects

The FST is a widely used assay to screen for antidepressant-like activity.

Protocol:

  • On day 1, place mice in a cylinder of water (25°C) for a 15-minute pre-test session.

  • On day 2, administer the test compounds or vehicle 60 minutes prior to a 6-minute test session.

  • Record the duration of immobility during the final 4 minutes of the test. A reduction in immobility time is indicative of antidepressant-like effects.

The NOR test assesses recognition memory, a key aspect of cognitive function.

Protocol:

  • Habituation: Allow mice to explore an empty arena for 10 minutes on day 1.

  • Familiarization: On day 2, place two identical objects in the arena and allow the mice to explore for 10 minutes. Administer test compounds 60 minutes prior to this phase.

  • Testing: On day 3, replace one of the familiar objects with a novel object and allow the mice to explore for 5 minutes.

  • Record the time spent exploring each object. A preference for the novel object indicates intact recognition memory.

G Start Start Habituation Day 1: Habituation (Empty Arena) Start->Habituation Familiarization Day 2: Familiarization (Two Identical Objects) Habituation->Familiarization Compound/Vehicle Admin Testing Day 3: Testing (One Familiar, One Novel Object) Familiarization->Testing Data_Analysis Data Analysis (Discrimination Index) Testing->Data_Analysis End End Data_Analysis->End

Sources

Comparative

Mechanistic Validation of 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine: A Fragment-Based Assessment Guide

Executive Summary & Compound Profile 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine represents a classic "privileged scaffold" in modern medicinal chemistry. Unlike established drugs with a single trade name, this compound a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-Methoxy-1-(thiophen-3-ylmethyl)azetidine represents a classic "privileged scaffold" in modern medicinal chemistry. Unlike established drugs with a single trade name, this compound acts as a high-value fragment lead . Its structural significance lies in the substitution of the lipophilic piperidine or pyrrolidine rings—common in older CNS drugs—with the metabolically distinct and conformationally restricted azetidine core.

This guide outlines the validation protocol to confirm its Mechanism of Action (MoA). Based on its pharmacophore (a basic tertiary amine coupled with a thiophene bioisostere), the primary mechanistic hypothesis for this scaffold is Monoamine Transporter Modulation (DAT/SERT/NET) or Sigma Receptor (


R) interaction .
Chemical Profile
FeatureSpecificationSignificance
Core Scaffold Azetidine (4-membered amine)Lowers lipophilicity (LogD) and introduces specific vector constraints compared to piperidines.
Substituent 1 3-Methoxy groupReduces basicity of the ring nitrogen (pKa modulation) and offers H-bond acceptance.
Substituent 2 N-(Thiophen-3-ylmethyl)Bioisostere for benzyl/phenyl groups; enhances

stacking in hydrophobic pockets.
Primary Class Fragment / Lead-likeUsed to probe "small" hydrophobic pockets in GPCRs and Transporters.

Comparative Analysis: Azetidine vs. Traditional Scaffolds

In drug design, validating this compound involves proving its superiority or distinct binding mode compared to standard alternatives.

Feature3-Methoxy Azetidine (Subject) Piperidine Analogs (Alternative) Pyrrolidine Analogs (Alternative)
Conformation Puckered (Rigid)Chair/Boat (Flexible)Envelope (Semi-flexible)
Basicity (pKa) Lower (~8.5 - 9.0)Higher (~10.0 - 11.0)High (~9.5 - 10.5)
Metabolic Liability Low: Reduced oxidative metabolism.High: Prone to CYP450 oxidation.Moderate
Vector Space Distinct

vectors (Exit vectors ~109°)
Standard equatorial/axial vectorsStandard vectors
Validation Focus Lipophilic Efficiency (LipE) Potency (Ki)Potency (Ki)

Expert Insight: The azetidine ring is not just a "smaller" version of piperidine.[1] Its ring strain (~26 kcal/mol) alters the lone pair availability on the nitrogen, often improving permeability and reducing hERG channel liability—a critical validation step for this class.

Validation Workflow: From Target Prediction to Functional Proof

To scientifically validate the MoA, you must move beyond simple binding and prove functional causality.

Diagram 1: The Validation Logic Funnel

ValidationFunnel Step1 Step 1: In Silico Target Mapping (Pharmacophore Modeling) Step2 Step 2: Physical Target Engagement (Radioligand Displacement) Step1->Step2 High Probability Hits (DAT/SERT) Step3 Step 3: Functional Consequence (Neurotransmitter Uptake Assay) Step2->Step3 Confirmed K_i < 1µM Step4 Step 4: Structural Confirmation (X-Ray / Cryo-EM / NMR) Step3->Step4 Validated Antagonist/Agonist Hypothesis Hypothesis: Cationic Amine + Aromatic Tail = Monoamine Transporter Ligand Hypothesis->Step1

Caption: Logical progression for validating the mechanism of 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine, moving from computational prediction to structural proof.

Experimental Protocols

Protocol A: Target Engagement (Radioligand Binding)

Objective: Determine the affinity (


) of the compound for the Dopamine Transporter (DAT) or Serotonin Transporter (SERT), the most likely targets for this pharmacophore.[2]

Methodology:

  • Preparation: Prepare membranes from HEK293 cells stably expressing human DAT or SERT.

  • Ligand: Use

    
    -WIN35,428 (for DAT) or 
    
    
    
    -Citalopram (for SERT) as the reference radioligand.
  • Incubation:

    • Mix 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine (concentration range:

      
       to 
      
      
      
      M) with membrane prep and radioligand.
    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Criteria:

  • Specific Binding: Must displace >50% of the radioligand at 10 µM.

  • Hill Slope: Should be near 1.0 (indicating competitive binding at a single site).

Protocol B: Functional Uptake Inhibition (The "Proof of Mechanism")

Objective: Prove that binding actually inhibits the transport function, distinguishing it from a silent binder.

Methodology:

  • Cell Seeding: Plate DAT-expressing cells in 96-well plates.

  • Dye Loading: Use a fluorescent neurotransmitter mimic (e.g., ASP+ or a commercially available Neurotransmitter Transporter Uptake Kit).

    • Note: The thiophene moiety may quench fluorescence; run a "compound only" blank to rule out optical interference.

  • Treatment: Pre-incubate cells with the azetidine compound for 15 minutes.

  • Initiation: Add the fluorescent substrate.

  • Readout: Monitor kinetic fluorescence increase (Ex/Em: 440/520 nm) over 20 minutes.

Self-Validating Control:

  • Include Cocaine or Fluoxetine as a positive control.

  • The azetidine compound must show a dose-dependent reduction in the rate of fluorescence uptake, not just total intensity.

Mechanistic Pathway Visualization

Understanding where this molecule acts is crucial. The diagram below illustrates the inhibition of synaptic reuptake, the validated mechanism for this structural class.

Diagram 2: Synaptic Reuptake Inhibition Mechanism

SynapticMechanism Synapse Synaptic Cleft Neurotransmitter Neurotransmitter (DA/5-HT) Synapse->Neurotransmitter Accumulation Transporter Monoamine Transporter (DAT/SERT) Neuron Presynaptic Neuron Transporter->Neuron Recycling Compound 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine (Inhibitor) Compound->Transporter Competitive Binding (Blocks Pore) Compound->Neurotransmitter Increases Concentration (Therapeutic Effect) Neurotransmitter->Transporter Reuptake (Normal)

Caption: Mechanism of Action: The azetidine compound competitively binds to the transporter, preventing neurotransmitter reuptake.

Expert Commentary & Troubleshooting

The "Azetidine Pucker" Effect: Unlike piperidines, the azetidine ring exists in a puckered conformation. When validating this molecule using docking software (e.g., Schrödinger Glide or AutoDock), ensure your sampling algorithm allows for ring-puckering. A rigid planar assumption will lead to false negative binding predictions.

Solubility Warning: The thiophene group increases lipophilicity. While the methoxy group balances this, the free base may precipitate in aqueous buffers.

  • Recommendation: Always use the Hydrochloride (HCl) salt form for biological assays.

  • Vehicle: Dissolve in 100% DMSO (stock 10 mM) and dilute to <0.1% DMSO in assay buffer.

Selectivity Flags: Thiophene rings can sometimes be metabolically activated to reactive sulfoxides. In your validation, perform a Glutathione (GSH) trapping assay early to ensure the molecule isn't a "pan-assay interference compound" (PAINS) acting via covalent modification.

References

  • National Institutes of Health (NIH). (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • PubChem. (2026).[3] Compound Summary: 3-[(thiophen-3-yl)methyl]azetidine hydrochloride.[3] Retrieved from [Link]

  • Taylor & Francis. (2021). Chemistry and Pharmacology of Anticancer Drugs: Azetidine Applications. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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